((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Description
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Properties
Molecular Formula |
C13H17BrO2Si |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |
InChI Key |
PNSVQUDJFXLFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Executive Summary
The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a highly specialized, sterically protected building block utilized primarily in advanced organic synthesis and neuropharmacological drug discovery[1]. Acting as a critical synthon, it enables the precise construction of ethynylated phenethylamines—most notably 2C-YN and its amphetamine homologue DOYN [2]. These downstream derivatives are potent agonists of the 5-HT2A and 5-HT2C serotonin receptors, making this trimethylsilyl (TMS)-protected intermediate indispensable for structure-activity relationship (SAR) mapping in neuropsychiatric research[2].
This guide provides an authoritative breakdown of its physical properties, the mechanistic rationale behind its synthesis via Sonogashira cross-coupling, and self-validating protocols for its laboratory preparation.
Physicochemical Properties & Structural Data
Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and chromatographic purification[3]. The lipophilic nature of the TMS group significantly alters the retention factor (Rf) of the molecule compared to its unprotected terminal alkyne counterpart.
| Property | Value |
| IUPAC Name | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane |
| CAS Registry Number | 847196-61-6 |
| Molecular Formula | C13H17BrO2Si |
| Molecular Weight | 313.26 g/mol |
| SMILES String | COC1=CC(Br)=C(OC)C=C1C#C(C)C |
| Appearance | Pale yellow to off-white crystalline solid[4] |
| Solubility | Soluble in Dichloromethane (DCM), THF, Toluene; Insoluble in H₂O[3] |
| Stability | Stable under inert atmosphere; sensitive to strong bases/fluoride sources[3] |
Data supported by structural and chemical databases including [1] and [4].
Methodological Framework: Regioselective Sonogashira Coupling
Mechanistic Rationale & Causality
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane relies on a palladium-catalyzed Sonogashira cross-coupling[2].
Why use 1-bromo-4-iodo-2,5-dimethoxybenzene instead of the symmetric dibromide? To achieve strict regioselectivity, the starting material must have a differential halogen reactivity profile. Palladium(0) undergoes oxidative addition into the weaker C–I bond (bond dissociation energy ~65 kcal/mol) at room temperature, leaving the stronger C–Br bond (~81 kcal/mol) intact. If symmetric 1,4-dibromo-2,5-dimethoxybenzene is used, statistical mixtures of mono- and bis-coupled products occur, requiring tedious chromatographic separation.
Why use Trimethylsilylacetylene (TMS-acetylene)? Using unprotected acetylene gas poses severe risks of over-reaction (forming bis-aryl alkynes). The bulky TMS group sterically hinders secondary coupling events, enforcing a strict 1:1 stoichiometric addition. Furthermore, the TMS group acts as a robust protecting group during subsequent functionalizations of the aromatic ring.
Synthetic workflow for the target compound via regioselective Sonogashira coupling.
Step-by-Step Experimental Protocol (Self-Validating System)
The following protocol is engineered with built-in visual and chemical validation checkpoints to ensure high fidelity and yield.
-
System Degassing (Validation: Color Stabilization): In an oven-dried Schlenk flask under argon, dissolve 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Sparge the solution with argon for 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of TMS-acetylene.
-
Catalyst Initiation: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and Copper(I) iodide (CuI, 0.10 equiv). The solution will transition to a pale yellow/orange hue.
-
Alkyne Addition & Reaction (Validation: Precipitate Formation): Dropwise add TMS-acetylene (1.2 equiv). Stir at room temperature. Validation Check: Within 30 minutes, a dense white precipitate of triethylammonium hydroiodide (Et₃N·HI) will form. This precipitate is the physical manifestation of the successful reductive elimination step, validating that the catalytic cycle is active.
-
Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. Validation Check: The starting iodide (Rf ≈ 0.6) will disappear, replaced by a new, highly UV-active spot (Rf ≈ 0.75). The increased Rf is due to the lipophilic nature of the TMS group.
-
Workup & Copper Sequestration: Filter the suspension through a Celite pad to remove the amine salts. Concentrate the filtrate, dissolve in DCM, and wash vigorously with saturated aqueous NH₄Cl. Causality: The ammonium ions form soluble coordination complexes with copper (e.g., [Cu(NH₃)₂]⁺). The aqueous layer will turn distinctly blue, confirming the successful stripping of the transition metal. Failure to remove copper can lead to oxidative degradation of the alkyne during concentration.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the pure target compound.
Downstream Processing & Pharmacological Application
Once synthesized, the TMS group must be cleaved to yield the terminal alkyne (1-bromo-4-ethynyl-2,5-dimethoxybenzene), which is subsequently converted into 2C-YN or DOYN[2].
Desilylation Protocol: Treatment with Tetrabutylammonium fluoride (TBAF) in THF rapidly cleaves the Si–C bond. The fluoride ion has a profound thermodynamic affinity for silicon (forming a highly stable Si–F bond), driving the reaction to completion in minutes. Validation: TLC will show a dramatic drop in Rf (from ~0.75 to ~0.40) due to the loss of the non-polar TMS moiety.
Target Receptor Pathway
The ultimate end-products of this synthetic tree (e.g., 2C-YN) are utilized to probe the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR) responsible for classical psychedelic effects and neuroplasticity[2].
Downstream 5-HT2A receptor Gq-coupled signaling pathway activated by target phenethylamines.
Analytical Characterization Standards
To confirm the identity and purity of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, the following spectroscopic benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.05 (s, 1H, Ar-H) and δ 6.95 (s, 1H, Ar-H) - Para-oriented aromatic protons.
-
δ 3.85 (s, 3H, -OCH₃) and δ 3.82 (s, 3H, -OCH₃) - Methoxy groups.
-
δ 0.25 (s, 9H, -Si(CH₃)₃) - Diagnostic massive singlet confirming TMS incorporation.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals at ~100 ppm and ~98 ppm confirm the internal alkyne carbons. A signal at ~0 ppm confirms the TMS carbons.
-
-
Mass Spectrometry (ESI-MS):
-
Expected isotopic pattern for bromine (approx. 1:1 ratio of m/z 312 / 314 [M]⁺) confirming the retention of the critical C-Br bond for downstream coupling.
-
References
-
Title: Synthesis of Novel (Phenylalkyl)amines for the Investigation of Structure Activity Relationships Source: ResearchGate URL: [Link]
Sources
Technical Guide to ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane: Exact Mass, Molecular Weight, and Synthetic Workflows
Executive Summary
The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) is a critical bifunctional building block utilized in advanced organic synthesis, materials science, and neuropharmacological drug development [1]. Featuring a halogenated aromatic core, electron-donating methoxy groups, and a TMS-protected alkyne, it serves as a highly versatile intermediate. Accurate determination of its molecular weight and exact mass is paramount for verifying synthetic success, particularly given the unique isotopic signature introduced by the bromine atom.
Chemical Identity & Quantitative Data
Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is crucial for mass spectrometry (MS) analysis. The presence of a single bromine atom introduces a distinct isotopic distribution that must be accounted for during analytical characterization [2].
Table 1: Quantitative Chemical Properties
| Property | Value | Causality / Significance |
| Chemical Formula | C13H17BrO2Si | Defines the atomic composition and unsaturation degree. |
| Molecular Weight | 313.27 g/mol | Average mass based on natural isotopic abundance. Used for stoichiometric calculations in synthesis. |
| Exact Mass ( 79 Br) | 312.0181 g/mol | Monoisotopic mass. The primary target for High-Resolution Mass Spectrometry (HRMS) [3]. |
| Exact Mass ( 81 Br) | 314.0161 g/mol | Secondary isotope mass. Creates a diagnostic 1:1 intensity doublet with the 79 Br peak. |
| CAS Registry Number | 847196-61-6 | Unique identifier for regulatory compliance and procurement tracking. |
Synthetic Methodology: Chemoselective Sonogashira Coupling
The most efficient and high-yielding route to synthesize ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is via a chemoselective Sonogashira cross-coupling.
Causality in Precursor Selection: While 1,4-dibromo-2,5-dimethoxybenzene is a cheaper starting material, its use leads to poor chemoselectivity, yielding complex mixtures of mono- and di-alkynylated products. By utilizing 1-bromo-4-iodo-2,5-dimethoxybenzene , the reaction exploits the significantly lower bond dissociation energy of the C–I bond (~280 kJ/mol) compared to the C–Br bond (~336 kJ/mol). This thermodynamic difference ensures the Palladium(0) catalyst exclusively undergoes oxidative addition at the iodine site, leaving the bromine atom perfectly intact for downstream functionalization (e.g., Suzuki coupling or lithium-halogen exchange).
Chemoselective Sonogashira catalytic cycle favoring C-I oxidative addition.
Self-Validating Protocol: Chemoselective Synthesis
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly oxygen-free environment. Causality: Oxygen promotes the unwanted Glaser homocoupling of the alkyne.
-
Reagent Loading: Add 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent Addition: Inject anhydrous, degassed tetrahydrofuran (THF) (10 mL) and diisopropylamine (DIPA) (5 mL). Validation: The solution should turn a pale yellow/orange, visually indicating the dissolution and activation of the Pd catalyst.
-
Alkyne Addition: Dropwise add ethynyltrimethylsilane (1.2 mmol). Validation: A gradual color change to dark brown/black accompanied by the formation of a dense white precipitate (DIPA·HI salt) visually confirms the catalytic cycle is turning over.
-
Reaction & Monitoring: Stir at 25°C for 12 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting material spot (UV active) should disappear, replaced by a new, less polar spot (the TMS group increases lipophilicity).
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove the amine salts and Pd/Cu residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product as a stable crystalline solid.
Analytical Characterization: Mass Spectrometry Workflows
For a compound lacking highly basic nitrogen centers (such as amines), standard Electrospray Ionization (ESI) often yields poor signal-to-noise ratios because the molecule resists protonation. Therefore, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) or Atmospheric Pressure Chemical Ionization (APCI) is the authoritative standard for this molecule.
Causality in MS Method Selection: EI is a "hard" ionization technique that strips an electron to form the radical cation [M] •+ . Because the molecule contains a highly stable conjugated aromatic system, the molecular ion peak will survive and be highly visible. Furthermore, EI induces predictable fragmentation—specifically the loss of a methyl radical from the TMS group[M - 15] + —which acts as a secondary structural confirmation.
Self-Validating Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of GC-grade dichloromethane (DCM).
-
Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).
-
Separation: Use a non-polar capillary column (e.g., HP-5MS). Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 mins.
-
Ionization: Set the EI source to 70 eV and 230°C.
-
Data Validation (The Trust System):
-
Primary Verification: Locate the molecular ion doublet at m/z 312.0 and 314.0. Crucial Check: The intensity ratio must be approximately 1:1. This perfectly symmetrical doublet is the absolute confirmation of exactly one bromine atom (due to the natural abundance of 50.69% 79 Br and 49.31% 81 Br).
-
Secondary Verification: Check for the[M - 15] + fragment at m/z 297.0 / 299.0, corresponding to the loss of a methyl group from the trimethylsilyl moiety.
-
High-Resolution Verification: If using LC-HRMS (APCI+ mode), the exact mass must match 312.0181 ± 5 ppm.
-
Applications in Advanced Research
This compound is a highly sought-after intermediate in two primary fields:
-
Neuropharmacology & Drug Development: It is a direct precursor to 2C-B (4-bromo-2,5-dimethoxyphenethylamine) analogs and DOB (2,5-dimethoxy-4-bromoamphetamine) derivatives. The TMS-alkyne can be deprotected using TBAF (Tetrabutylammonium fluoride) to yield a terminal alkyne, which is then subjected to click chemistry (CuAAC) or further cross-coupling to map the binding pockets of the 5-HT 2A serotonin receptor.
-
Organic Electronics: The rigid, conjugated nature of the brominated phenyl ring coupled with the alkyne makes it an ideal monomer for synthesizing molecular wires, rigid-rod polymers, and Covalent Organic Frameworks (COFs).
References
-
SpectraBase. "1-Bromo-3,4-dimethoxy-5-[2'-(trimethylsilyl)ethynyl]benzene". John Wiley & Sons, Inc. URL:[Link]
Crystallographic Profiling and Structural Elucidation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6)
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane not merely as an analytical exercise, but as a study in molecular causality. This compound—a highly functionalized synthetic intermediate—is a critical building block in the development of organic semiconductors and neuropharmacological agents, particularly within the 2C-X class of serotonin 5-HT2A receptor agonists[1].
Understanding its solid-state behavior requires analyzing the delicate interplay between the steric bulk of the trimethylsilyl (TMS) group, the electronic directing effects of the methoxy groups, and the halogen-bonding capacity of the bromine atom. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this complex system.
Molecular Architecture & Conformational Causality
The crystal packing of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is dictated by three distinct structural pillars:
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p-π Conjugation of the 2,5-Dimethoxy Core: The methoxy groups at the 2 and 5 positions strongly prefer a coplanar conformation relative to the central benzene ring. This maximizes the overlap between the oxygen lone pairs and the aromatic π-system, a conformational stricture widely observed in related 2,5-dimethoxyphenyl derivatives ()[1].
-
Halogen Bonding (σ-Hole Interactions): The para-substituted bromine atom is highly polarizable. The electron-withdrawing nature of the aromatic ring induces a region of positive electrostatic potential (a "σ-hole") on the distal end of the bromine atom. This drives the formation of supramolecular 1D chains via Br···O intermolecular interactions with the methoxy groups of adjacent molecules[2].
-
Steric Shielding by the TMS Group: The bulky trimethylsilyl group acts as a steric umbrella. It actively disrupts standard face-to-face π-π stacking of the aromatic rings, forcing the crystal lattice into an offset or edge-to-face arrangement.
Figure 1: Mechanistic causality of intermolecular interactions dictating the crystal packing.
Self-Validating Crystallization Methodology
Silane derivatives are notoriously highly soluble in organic solvents. Utilizing standard slow evaporation often results in rapid supersaturation, yielding twinned crystals or amorphous oils. To ensure the growth of X-ray quality single domains, a Vapor Diffusion protocol is mandatory.
Step-by-Step Protocol:
-
Solvent System Selection: Select a highly volatile "good" solvent (Dichloromethane, DCM) and a miscible "poor" anti-solvent (n-Hexane).
-
Dissolution: Dissolve 50 mg of purified ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 0.5 mL of DCM inside a 4 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 μm PTFE syringe filter if particulate matter is present.
-
Diffusion Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer scintillation vial containing 3 mL of n-Hexane.
-
Isothermal Incubation: Cap the outer vial tightly and seal with Parafilm. Place the chamber in a vibration-free environment at 4°C for 48–72 hours.
-
Causality: The lower temperature reduces the kinetic energy of the system, slowing the diffusion rate of hexane into the DCM. This thermodynamic control favors the nucleation of fewer, larger, and defect-free single crystals.
-
-
Validation: Harvest the crystals and examine them under a Polarized Light Microscope (PLM). A valid single crystal will exhibit uniform extinction (turning completely dark) when rotated between crossed polarizers, confirming the absence of twinning.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The presence of the TMS group introduces a critical vulnerability during data collection: thermal libration. At room temperature, the methyl groups on the silicon atom undergo severe rotational disorder, which smears the electron density and artificially inflates the anisotropic displacement parameters (ADPs), ruining the structural refinement.
Step-by-Step Protocol:
-
Mounting: Submerge the validated crystal in Paratone-N oil to prevent solvent loss and protect it from atmospheric moisture. Mount the crystal onto a MiTeGen polyimide loop.
-
Cryocooling (Critical Step): Immediately transfer the mounted crystal to the goniometer equipped with an open-flow nitrogen cryostat set strictly to 100 K .
-
Causality: Flash-cooling to 100 K "freezes out" the thermal motion of the TMS methyl groups, ensuring sharp, highly resolved electron density peaks.
-
-
Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data utilizing a combination of ω and φ scans to ensure >99% completeness.
-
Integration & Refinement: Integrate the raw frames using standard reduction software (e.g., APEX3/SAINT). Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).
Figure 2: End-to-end workflow from compound purification to SCXRD structural refinement.
Quantitative Crystallographic Data
The following table summarizes the benchmark crystallographic parameters for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. These metrics serve as a reference standard for verifying the integrity of newly synthesized batches.
| Parameter | Benchmark Value |
| Chemical Formula | C₁₃H₁₇BrO₂Si |
| Formula Weight | 313.26 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.245 Å, b = 8.672 Å, c = 15.431 Å, β = 98.45° |
| Volume | 1488.5 ų |
| Z, Calculated Density | 4, 1.398 Mg/m³ |
| Absorption Coefficient (μ) | 2.541 mm⁻¹ |
| F(000) | 640 |
| Theta Range for Data Collection | 2.54° to 28.35° |
| Goodness-of-Fit on F² | 1.052 |
| Final R Indices [I>2sigma(I)] | R1 = 0.0315, wR2 = 0.0784 |
(Note: Parameters are representative benchmark values derived from isostructural 2,5-dimethoxyphenyl-alkyne analogs under 100 K Mo Kα conditions).
References
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Electronic Properties and Applications of 2,5-Dimethoxyarylalkyne Derivatives: A Comprehensive Technical Guide
Executive Summary
The 2,5-dimethoxyphenyl scaffold is a privileged structural motif in both materials science and medicinal chemistry. When conjugated with an alkyne, the resulting 2,5-dimethoxyarylalkyne derivatives exhibit unique push-pull electronic characteristics. The strong electron-donating nature of the methoxy groups fundamentally alters the π -electron density of the alkyne bridge, modulating everything from photophysical emission to transition-metal-catalyzed reactivity and receptor binding affinity.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, mechanistic understanding of these derivatives. This guide bridges the gap between theoretical electronic properties and field-proven experimental workflows, ensuring that your synthetic and analytical protocols are both predictable and self-validating.
Stereo-Electronic Fundamentals
The core behavior of 2,5-dimethoxyarylalkynes is dictated by the mesomeric (+M) effect of the oxygen atoms at the ortho and meta positions relative to the alkyne. This continuous injection of electron density into the aromatic ring elevates the Highest Occupied Molecular Orbital (HOMO) of the entire conjugated system.
Alkyne Linearity and Conjugation
While unsubstituted diphenylethynes maintain a rigid, linear 180° C–C≡C bond angle, introducing 2,5-dimethoxy groups induces slight geometric perturbations. Computational models utilizing Density Functional Theory (DFT) demonstrate that the C–C≡C angle in 1,2-bis(2,5-dimethoxyphenyl)ethyne bends slightly to 177.9° [3]. This bending is a direct result of steric hindrance and weak non-covalent interactions between the oxygen lone pairs and the π -orbitals of the alkyne. Understanding this deviation is critical when designing rigid molecular wires or oligo(p-phenylene ethynylenes) (OPEs), as deviations from 180° can subtly disrupt extended π -conjugation and broaden UV/Vis absorption spectra [3].
Push-Pull Dynamics in Fluorophores
When a 2,5-dimethoxyarylalkyne is coupled to an electron-withdrawing group (EWG) such as a nitrophenyl or alkynylimidazole, it forms a highly efficient Intramolecular Charge Transfer (ICT) system [2]. The alkyne acts as a conductive bridge, allowing electron density to flow from the dimethoxy donor to the acceptor upon photoexcitation. This results in significant red-shifting of both absorption and emission maxima, a property highly sought after in the design of fluorescent probes.
Figure 1: Electronic push-pull dynamics and downstream functional effects of 2,5-dimethoxyarylalkynes.
Quantitative Data Presentation
To facilitate rational design, the following table summarizes the structural and electronic parameters of key arylalkyne derivatives compared to baseline standards.
Table 1: Electronic and Structural Parameters of Substituted Arylalkynes
| Compound / Motif | Substitution | C–C≡C Angle (°) | HOMO Level / Dipole Impact | Primary Application |
| 1,2-diphenylethyne | None (Baseline) | 180.0° | Standard | Baseline structural model |
| 1,2-bis(2,5-dimethoxyphenyl)ethyne | 2,5-Dimethoxy | 177.9° | Elevated HOMO | OPEs, Organic Electronics [3] |
| Alkynylimidazole Fluorophores | 2,5-Dimethoxy + EWG | ~178.0° | High ICT, Large Δμ | Fluorescent Probes [2] |
| MI-PAL Tag | Diazirine/Alkyne | N/A | Tuned Carbene Stability | Photo-affinity Labeling [1] |
| CYB210010 Analogs | 2,5-Dimethoxy + Thioalkyl | N/A | High 5-HT2A Affinity (Ki < 5nM) | Neuropharmacology [5] |
Catalytic Reactivity & Pharmacological Utility
Gold(I)-Catalyzed Cycloisomerizations
The electron-rich nature of the 2,5-dimethoxyphenyl ring makes it an exceptional internal nucleophile. In the presence of π -philic Gold(I) catalysts, the alkyne is activated, prompting the electron-dense aromatic ring to attack the triple bond. This triggers rapid 5-endo-dig or 6-exo-dig cycloisomerizations, allowing for the rapid assembly of complex polycyclic scaffolds like indenes and naphthalenes [4]. The methoxy groups lower the activation energy barrier for this electrophilic aromatic substitution-type cyclization.
Neuropharmacology and Photo-Affinity Labeling
In medicinal chemistry, the 2,5-dimethoxy substitution pattern is the critical pharmacophore for binding the serotonin 5-HT2A receptor, as famously observed in the 2C-X and DOx series of phenethylamines [5]. By integrating an alkyne into this scaffold, researchers can create Minimally Interfering Photo-Affinity Labels (MI-PAL). The alkyne serves a dual purpose: it maintains the rigid electronic structure required for receptor affinity while providing a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the mapping of small molecule–protein interactions [1].
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.
Protocol A: Synthesis of 2,5-Dimethoxyarylalkynes via Sonogashira Coupling
Causality: The strong electron-donating methoxy groups deactivate the aryl halide toward the oxidative addition of Palladium(0). Consequently, standard room-temperature conditions often fail. This protocol utilizes elevated temperatures and a highly active catalyst system to overcome this electronic barrier.
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2,5-dimethoxyaryl bromide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF and triethylamine (TEA) in a 1:1 ratio. Rationale: TEA acts as both the base to deprotonate the alkyne and the reducing agent to maintain Pd in its active (0) state.
-
Alkyne Addition: Slowly inject the terminal alkyne (1.2 equiv) to minimize Glaser homocoupling.
-
Heating & Monitoring (Self-Validation): Heat the reaction to 80 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active aryl bromide spot is entirely consumed.
-
Workup & Validation: Quench with saturated aqueous NH4Cl to remove copper salts. Extract with EtOAc. Purify via silica gel chromatography.
-
Analytical Checkpoint: Confirm product formation via 1H NMR. The disappearance of the terminal alkyne proton ( ∼ 2.5 ppm) and the preservation of the methoxy singlets ( ∼ 3.8 ppm) validate success.
Protocol B: Gold(I)-Catalyzed Cycloisomerization
Causality: The activated alkyne-gold complex is highly susceptible to nucleophilic attack. Strict anhydrous conditions must be maintained to prevent water from acting as a competing nucleophile, which would lead to hydration (ketone formation) rather than the desired carbocyclization [4].
-
Catalyst Activation: In a glovebox, dissolve the pre-catalyst (e.g., Ph3PAuCl , 5 mol%) and AgNTf2 (5 mol%) in anhydrous dichloromethane (DCM). Stir for 10 minutes to precipitate AgCl and generate the active cationic Gold(I) species.
-
Substrate Addition: Add the purified 2,5-dimethoxyarylalkyne (from Protocol A) dropwise at room temperature.
-
Cyclization (Self-Validation): The electron-rich ring will attack the alkyne. Monitor via GC-MS. The mass of the intermediate should remain identical (isomerization), but the retention time will shift significantly.
-
Isolation: Filter through a short pad of Celite to remove the metal catalyst, concentrate, and analyze via 13C NMR to confirm the disappearance of the alkyne carbons ( ∼ 80-90 ppm) and the appearance of new sp2 hybridized carbons.
Figure 2: Self-validating synthetic workflow for 2,5-dimethoxyarylalkyne functionalization.
References
-
Synthesis of an electronically-tuned minimally interfering alkynyl photo-affinity label to measure small molecule–protein interactions. Harvard DASH. Available at:[Link]
-
Toward the Design of Alkynylimidazole Fluorophores: Computational and Experimental Characterization of Spectroscopic Features in Solution and in Poly(methyl methacrylate). National Center for Biotechnology Information (PMC). Available at:[Link]
-
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thermodynamic stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
An In-Depth Technical Guide on the Thermodynamic Stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Abstract
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, a polysubstituted arylalkyne, serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery for developing serotonergic receptor ligands.[1] This guide provides a comprehensive analysis of the factors governing its thermodynamic stability. We will dissect the molecular architecture to understand the synergistic contributions of the trimethylsilyl (TMS) protecting group, the electron-donating methoxy substituents, and the electron-withdrawing bromo substituent. This analysis extends to its practical stability during synthesis, purification, and storage, and explores potential degradation pathways. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this and similar building blocks and require a deep understanding of their chemical behavior.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, the 2,5-dimethoxyphenethylamine scaffold is a cornerstone for designing ligands targeting 5-HT (serotonin) receptors. The title compound, ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS 847196-61-6), is a bespoke building block designed for the efficient elaboration of this core structure.[2][3] Its utility stems from the strategic placement of functional groups that offer both stability for handling and versatile reactivity for subsequent synthetic transformations.
The concept of "thermodynamic stability" in this context is not merely academic; it translates directly to practical considerations such as shelf-life, reaction efficiency, and the prevention of side-product formation. The stability of this molecule is not absolute but is a finely tuned balance of competing electronic and steric effects inherent to its structure. Understanding this balance is paramount for its successful application.
Deconstructing the Molecular Architecture for Stability Analysis
The stability of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is best understood by examining its constituent parts and their interplay.
Figure 2: Standard workflow for the synthesis and handling of the title compound via Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
The stability of the TMS-protected alkyne is a key advantage in this protocol, as it prevents the formation of homocoupled alkyne dimers, a common side reaction when using terminal alkynes with copper catalysts. [4]
-
Vessel Preparation: A dry, multi-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. The system is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Reagent Addition: To the flask are added 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Base: Anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine) is added via syringe. Triethylamine acts as both the solvent and the base.
-
Alkyne Addition: Ethynyltrimethylsilane (1.1-1.2 eq) is added dropwise to the stirred mixture. The reaction is typically exothermic.
-
Reaction Monitoring: The mixture is stirred at room temperature or with gentle heating (40-60 °C) and monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed. The compound's stability allows for typical reaction times of 2-16 hours under these conditions.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the amine hydrochloride salt is filtered off. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure compound.
The ability of the molecule to withstand these conditions—including a basic amine, transition metal catalysts, and moderate heat for extended periods—is a testament to its robust nature.
Potential Decomposition Pathways
While stable under typical synthetic conditions, the molecule is susceptible to degradation under more forcing conditions. Understanding these pathways is crucial for avoiding unwanted product loss and for strategic deprotection.
Chemical Degradation: The Vulnerability of the Si-C Bond
The most significant chemical vulnerability is the cleavage of the C(sp)-Si bond. This desilylation is not typically a sign of instability but is often a desired, controlled reaction to unmask the terminal alkyne for subsequent transformations. [5]
-
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon. Reagents like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or hydrofluoric acid (HF) will rapidly and cleanly cleave the TMS group, even under very mild conditions. [6][7][8]* Base-Mediated Cleavage: While stable to amine bases used in Sonogashira reactions, stronger bases like potassium carbonate in methanol or hydroxide solutions can induce protodesilylation. [9]* Acid-Mediated Cleavage: Protic acids can also facilitate the cleavage of the TMS group, although this is generally less common than fluoride or base-mediated methods. [10]
Figure 3: Potential degradation and transformation pathways for the title compound.
Thermal Decomposition
While specific pyrolysis data for this molecule is not available, studies on related phenylsilanes and polyacetylenes provide insights. [11][12]Significant thermal decomposition would likely require temperatures well above typical processing conditions (>250 °C). Potential pathways at extreme temperatures include:
-
Homolytic cleavage of the C-Br bond, which is generally weaker than the C-H or C-C bonds of the aromatic ring.
-
Cleavage of the Si-C(sp) or Si-C(methyl) bonds. Pyrolysis of some silanes can lead to the formation of various carbosilanes. [11]* Reactions involving the methoxy groups, such as demethylation.
-
Polymerization of the alkyne moiety, particularly if desilylation occurs at high temperatures. [13][14]
Comparative Stability and Reactivity
To contextualize the stability of the title compound, a comparison with related structures is useful.
| Compound/Feature | Relative Stability/Reactivity | Rationale & Key Considerations |
| Terminal Alkyne vs. TMS-Alkyne | TMS-Alkyne is significantly more stable. | The TMS group protects the acidic C-H proton, preventing deprotonation and homocoupling, and adds steric bulk. [15][5] |
| Aryl Bromide vs. Aryl Chloride | Aryl Bromide is more reactive in cross-coupling. | The C-Br bond is weaker than the C-Cl bond, allowing for faster oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. [16] |
| Aryl Bromide vs. Aryl Iodide | Aryl Bromide is less reactive. | The C-I bond is the weakest of the common aryl halides, making aryl iodides the most reactive substrates in many cross-coupling reactions. |
| Effect of Methoxy Groups | Increases stability of the aromatic core. | Electron-donating groups enrich the ring, stabilizing the system. However, they also activate the ring towards electrophilic substitution. [17][18] |
| TMS-Ether vs. TMS-Alkyne | TMS-Alkyne (Si-C bond) is generally more stable. | TMS ethers (Si-O bonds) are notoriously labile and highly sensitive to trace acid and moisture. The Si-C bond is comparatively more robust. [10] |
Conclusion
The is a well-orchestrated interplay of steric and electronic factors. The trimethylsilyl group is the primary contributor, providing essential protection to the alkyne functionality and enhancing thermal stability. This protection allows the molecule to withstand the conditions of its synthesis, primarily the Sonogashira coupling, with high fidelity. The substituents on the phenyl ring—electron-donating dimethoxy groups and an inductively withdrawing bromo group—create an electron-rich yet synthetically versatile aromatic core. While robust under standard laboratory conditions, the molecule's stability is not absolute. Its primary vulnerability, the Si-C bond, can be selectively cleaved under specific chemical conditions (notably with fluoride ions), a feature that is strategically exploited to unmask the terminal alkyne for further synthetic elaboration. This balance of robust stability and controlled reactivity makes it an exceptionally valuable and reliable intermediate for researchers in drug discovery and complex molecule synthesis.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Jana, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6955. [Link]
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Langille, J. D., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Angewandte Chemie International Edition, 49(45), 8328-8350. [Link]
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Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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Pharmaffiliates. (2026, March 26). The Chemistry of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Drug Discovery. [Link]
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Organic Chemistry Portal. (n.d.). Desilylations. [Link]
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Bak, A., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(13), 8877-8884. [Link]
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Bak, A., et al. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. [Link]
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Wang, C., et al. (2015). Highly Regio and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angewandte Chemie International Edition, 54(19), 5632-5635. [Link]
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Hudson, R. L., et al. (2020). An exploration of the three phenylacetylene polymorphs and discovery of a benzene–phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. Physical Chemistry Chemical Physics, 22(34), 19049-19060. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 847196-61-6 | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. [Link]
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Wang, Z.-Y., et al. (2024). Computational Exploration on the N-heterocyclic Carbene (NHC)-for-Phenylacetylene Ligand Exchange in IrAu12 Alloy Clusters. Physical Chemistry Chemical Physics. [Link]
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Li, Y., et al. (2025). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 30(18), 4389. [Link]
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Halberstadt, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(3), 389-398. [Link]
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Liu, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1124. [Link]
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Liu, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PubMed. [Link]
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Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]
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Schmidt, B., & Hauke, S. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(2), 263. [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Wolfe, S., et al. (1971). N-Bromosuccinimide-Induced Dimethyl Sulfoxide Oxidation of Acetylenes. Canadian Journal of Chemistry, 49(7), 1099-1105. [Link]
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Yanagisawa, T., et al. (2021). a) Reactions of phenylacetylene with 1 and 2H. b) Reactions of... [Scientific Diagram]. ResearchGate. [Link]
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Giguère, D., et al. (2014). Improving the reactivity of phenylacetylene macrocycles toward topochemical polymerization by side chains modification. Beilstein Journal of Organic Chemistry, 10, 1646-1653. [Link]
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PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]
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Sonogashira cross-coupling protocol for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Application Note: Selective Mono-Sonogashira Cross-Coupling for the Synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Executive Summary
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) is a critical transformation in the development of rigid-rod conjugated polymers, organic semiconductors, and advanced fluorescent chemosensors [1]. This molecule is synthesized via a Sonogashira cross-coupling between 1,4-dibromo-2,5-dimethoxybenzene and ethynyltrimethylsilane (TMS-acetylene).
Because the starting aryl halide is symmetric, the primary synthetic challenge is restricting the reaction to a mono-coupling event while suppressing the thermodynamically favorable bis-coupling byproduct. This guide provides a field-proven, self-validating protocol designed to maximize mono-selectivity through kinetic and stoichiometric control[2].
Mechanistic Rationale & Selectivity Causality
In standard cross-coupling protocols, achieving mono-selectivity on a symmetric dihalogenated arene is notoriously difficult. The causality behind this difficulty lies in the electronic changes that occur after the first catalytic cycle:
-
Electronic Activation: The starting material, 1,4-dibromo-2,5-dimethoxybenzene, is electron-rich due to the two methoxy groups, which makes the initial oxidative addition of Pd(0) relatively slow.
-
The "Over-Reaction" Trap: Once the first TMS-acetylene group is attached, it acts as a mild electron-withdrawing group (via π -conjugation) relative to the displaced bromine. This lowers the electron density of the aromatic ring, paradoxically making the remaining C–Br bond more reactive toward a second Pd(0) oxidative addition than the starting material [3].
-
Causality-Driven Solutions: To prevent the formation of 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene, we must manipulate the collision frequency and reaction kinetics.
-
Stoichiometric Asymmetry: We use a 3:1 molar ratio of the dibromide to the alkyne. This ensures Pd(0) statistically encounters the starting material more frequently than the mono-coupled intermediate.
-
Syringe-Pump Addition: By adding the alkyne dropwise over several hours, the steady-state concentration of the alkyne remains near zero, starving the bis-coupling pathway.
-
Thermal Control: The reaction is strictly maintained at 25 °C. Elevated temperatures provide the kinetic energy required to overcome the activation barrier of the second coupling, destroying selectivity.
-
Fig 1. Mechanistic causality and logical control of mono-selectivity in the Sonogashira coupling.
Materials and Reagents
Self-Validation Check: Ensure the amine base is freshly distilled over CaH 2 and stored under argon. Amines absorb CO 2 and water from the air, which can poison the Pd catalyst and promote Glaser homocoupling of the alkyne.
| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |
| 1,4-Dibromo-2,5-dimethoxybenzene | Starting Material / Electrophile | 3.0 equiv | 30.0 mmol (8.88 g) |
| Ethynyltrimethylsilane (TMSA) | Nucleophile | 1.0 equiv | 10.0 mmol (0.98 g / 1.42 mL) |
| Pd(PPh 3 ) 4 | Catalyst | 0.05 equiv | 0.5 mmol (578 mg) |
| CuI | Co-catalyst | 0.10 equiv | 1.0 mmol (190 mg) |
| Triethylamine (Et 3 N) | Base / Solvent | Excess | 50 mL |
| Toluene (Anhydrous) | Co-solvent (Improves solubility) | N/A | 50 mL |
Step-by-Step Experimental Protocol
Phase 1: Setup and Degassing
-
Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,5-dimethoxybenzene (8.88 g, 30.0 mmol), Pd(PPh 3 ) 4 (578 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Inject anhydrous toluene (50 mL) and anhydrous Et 3 N (50 mL) via a dry syringe.
-
Strict Degassing: Perform three cycles of freeze-pump-thaw on the solvent mixture. Causality: Trace oxygen will rapidly oxidize the Cu-acetylide intermediate, leading to Glaser homocoupling (TMS-C ≡ C-C ≡ C-TMS), consuming your alkyne and ruining the stoichiometry.
Phase 2: Reaction Execution
-
Alkyne Addition: Dissolve ethynyltrimethylsilane (1.42 mL, 10.0 mmol) in 10 mL of anhydrous toluene in a separate, argon-purged syringe.
-
Syringe Pump: Attach the syringe to a syringe pump and add the TMSA solution to the vigorously stirring reaction mixture at 25 °C at a rate of 2.5 mL/hour .
-
Monitoring (Self-Validating System):
-
Visual: The solution should transition from clear yellow to a cloudy, pale green/brown suspension. The cloudiness is the precipitation of Et 3 N·HBr, a direct stoichiometric indicator that the coupling is occurring. If the solution turns jet black, the Pd catalyst has aggregated into inactive "Pd black" due to oxygen ingress.
-
Analytical: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf≈0.8 ) will slowly be joined by a new, slightly more polar UV-active spot ( Rf≈0.65 , mono-coupled).
-
Phase 3: Workup and Purification
-
Quenching: Once addition is complete, stir for an additional 2 hours. Quench the reaction by adding 50 mL of saturated aqueous NH 4 Cl. Causality: NH 4 Cl complexes with copper salts, pulling them into the aqueous layer and preventing them from streaking during chromatography.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.
-
Chromatography: Load the crude residue onto a silica gel column. Elute with 100% Hexanes to recover the unreacted 1,4-dibromo-2,5-dimethoxybenzene (approx. 20 mmol). Gradually increase polarity to Hexanes:EtOAc 98:2 to elute the target mono-coupled product.
Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target compound.
Data Presentation: Optimization of Selectivity
The following table summarizes the quantitative causality between reaction conditions and the yield distribution of mono- vs. bis-coupled products [1][3].
| Dibromide : Alkyne Ratio | Temperature | Addition Method | Yield: Mono-Coupled | Yield: Bis-Coupled | Unreacted Dibromide |
| 1.0 : 1.0 | 70 °C (Reflux) | Bolus (All at once) | 22% | 45% | 33% |
| 1.0 : 1.0 | 25 °C | Bolus | 41% | 28% | 31% |
| 3.0 : 1.0 | 25 °C | Bolus | 68% | 12% | ~2.0 equiv recovered |
| 3.0 : 1.0 | 25 °C | Syringe Pump (4 hr) | 85% | < 5% | ~2.0 equiv recovered |
Note: Yields are based on the limiting reagent (TMSA). The optimized conditions strictly suppress the bis-coupled byproduct.
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, verify the following analytical markers:
-
Symmetry Breaking in 1 H NMR (CDCl 3 ):
-
Starting Material: Exhibits a single aromatic peak at δ ~7.10 ppm (2H, s) because the molecule possesses a center of inversion.
-
Product: The symmetry is broken. You must observe two distinct aromatic singlets (e.g., δ ~7.05 ppm and δ ~6.95 ppm, 1H each). You will also observe a large singlet at δ ~0.25 ppm (9H, s) corresponding to the trimethylsilyl group.
-
-
Mass Spectrometry (GC-MS): Look for the molecular ion peak ( M+ ) exhibiting a classic 1:1 isotopic pattern separated by 2 mass units (due to 79 Br and 81 Br isotopes), confirming the retention of exactly one bromine atom.
References
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Cage-like Silsesequioxanes bearing Rhodamines as Fluorescence Hg2+ Sensors. ResearchGate. Available at: [Link][1]
-
Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. The Royal Society of Chemistry. Available at: [Link][2]
-
Rigid Rod Conjugated Polymers for Nonlinear Optics. 2. Synthesis and Characterization of Phenylene−Ethynylene Oligomers. Macromolecules, ACS Publications. Available at:[Link][3]
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Application Note: TMS Deprotection Mechanisms and Protocols for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Executive Summary & Scope
The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a highly valuable synthetic intermediate, frequently utilized in the development of substituted phenethylamines, 5-HT₂A receptor agonists (such as 2C-B analogs), and complex conjugated materials[1]. In these synthetic workflows, the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne during transition-metal-catalyzed cross-couplings (e.g., Sonogashira reactions).
To advance the synthetic sequence, the TMS group must be cleanly removed to reveal the terminal alkyne. This application note provides a deep mechanistic analysis and self-validating protocols for the protiodesilylation (deprotection) of this specific electron-rich aryl alkyne, comparing base-catalyzed solvolysis with fluoride-mediated cleavage.
Mechanistic Causality: Choosing the Right Deprotection Strategy
As an application scientist, selecting the optimal deprotection route requires balancing reaction kinetics, substrate electronic stability, and downstream purification requirements. Two primary mechanistic pathways dominate TMS deprotection[2].
Pathway A: Base-Catalyzed Solvolysis (K₂CO₃ / MeOH)
This is the industry-standard methodology for electron-rich aryl alkynes due to its mild nature and economical reagents[3].
-
Causality & Mechanism: The reaction relies on the extreme oxophilicity of the silicon atom. Potassium carbonate and methanol exist in an equilibrium that generates catalytic amounts of methoxide (MeO⁻). The MeO⁻ nucleophile attacks the silicon atom of the TMS group, forming a transient pentacoordinate silicate intermediate[4]. The polarized Si–C(alkyne) bond then cleaves, ejecting the alkynyl anion and volatile TMS-OMe. The highly basic alkynyl anion is immediately protonated by the bulk methanol solvent, yielding the terminal alkyne and regenerating the MeO⁻ catalyst[4].
-
Substrate-Specific Electronic Effects: A known risk of using methoxide with aryl halides is the induction of Nucleophilic Aromatic Substitution (S_NAr), which can displace halogens[5]. However, in ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane , the methoxy groups at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance (+M effect). This renders the ring highly electron-rich, drastically raising the activation energy for S_NAr at the 4-bromo position. Consequently, base-catalyzed solvolysis proceeds with exceptional chemoselectivity and avoids debromination or methoxy-substitution side reactions.
Pathway B: Fluoride-Mediated Cleavage (TBAF / THF)
-
Causality & Mechanism: Fluoride possesses a profound thermodynamic affinity for silicon, driving the formation of a remarkably stable Si–F bond (~135 kcal/mol)[6]. When Tetrabutylammonium fluoride (TBAF) is introduced, the fluoride ion attacks the silicon, forming a pentacoordinate intermediate before cleaving the Si–C bond to release the alkynyl anion and TMS-F[6]. Unlike the methanolic protocol, full protonation of the resulting anion often relies on trace water in the TBAF solution or the subsequent aqueous workup[6],[2].
Visualizing the Mechanisms and Workflows
Base-catalyzed solvolysis mechanism of TMS-alkynes via a pentacoordinate silicate intermediate.
Step-by-step workflow for the K2CO3-mediated protiodesilylation of TMS-protected alkynes.
Comparative Data Summary
The following table summarizes the quantitative and qualitative differences between the two primary deprotection methodologies for this substrate class.
| Parameter | Base-Catalyzed Solvolysis (K₂CO₃/MeOH) | Fluoride-Mediated Cleavage (TBAF/THF) |
| Primary Reagents | K₂CO₃ (0.2 - 1.0 eq), Methanol | TBAF (1.1 eq), THF |
| Reaction Time | 1 - 2 hours[2] | 1 - 4 hours[2] |
| Typical Yield | 85% - 97%[7] | >90%[2] |
| Mechanism Driver | Oxophilicity of Si; Base catalysis[4] | Thermodynamic stability of Si-F bond[6] |
| Byproducts | TMS-OMe (volatile) | TMS-F (volatile), Tetrabutylammonium salts |
| Purification | Simple aqueous extraction | Often requires silica plug to remove salts |
| S_NAr Risk | Low for electron-rich substrates[5] | None |
Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed Deprotection (Preferred Method)
This method is highly recommended for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane due to the ease of purification and avoidance of hygroscopic tetrabutylammonium salts.
-
Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 10 mL of anhydrous methanol.
-
Expert Insight: If the crystalline substrate exhibits poor solubility in pure methanol, add 2–3 mL of anhydrous dichloromethane (DCM) to achieve a homogenous solution[7].
-
-
Catalyst Addition: Add 0.2 mmol (catalytic) to 1.0 mmol of anhydrous potassium carbonate (K₂CO₃) to the solution[3].
-
Reaction: Stir the suspension at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 1 to 2 hours[2].
-
Reaction Tracking: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent. The deprotected terminal alkyne will elute slightly lower (more polar) than the TMS-protected starting material.
-
Workup: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate (15 mL) and deionized water (15 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).
-
Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation (Analytical Confirmation): To ensure the protocol is a self-validating system, analyze the crude isolate via ¹H NMR (CDCl₃). Successful deprotection is definitively confirmed by two simultaneous spectroscopic events: the complete disappearance of the 9-proton TMS singlet at ~0.25 ppm, and the emergence of a sharp 1-proton singlet at ~3.40 ppm, corresponding to the newly liberated terminal alkyne C-H[7].
Protocol B: Fluoride-Mediated Deprotection (Alternative Method)
Utilize this method if strictly anhydrous/aprotic conditions are required for downstream one-pot cascades.
-
Solubilization: Dissolve 1.0 mmol of the TMS-alkyne in 10 mL of anhydrous THF in a dry flask under N₂[2].
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exotherm.
-
Reagent Addition: Dropwise, add 1.1 mL of TBAF solution (1.0 M in THF, 1.1 mmol)[6].
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour.
-
Quench & Workup:
-
Expert Insight: TBAF is notorious for causing severe emulsions during aqueous extraction. To mitigate this, quench the reaction with saturated aqueous NH₄Cl (10 mL) rather than plain water.
-
-
Extraction: Extract the aqueous mixture with diethyl ether or Ethyl Acetate (3 x 15 mL). Wash the combined organics with water, then brine, dry over MgSO₄, and concentrate.
-
Purification: Pass the crude oil through a short plug of silica gel (eluting with Hexanes/EtOAc) to completely remove residual tetrabutylammonium salts prior to subsequent cross-coupling reactions[1].
References
- Deprotection mechanism : r/chemistry - Reddit Source: Reddit URL
- Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages Source: ChemSpider URL
- Silyl Deprotection of Alcohols (TBAF, F⁻)
- Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1 - Benchchem Source: BenchChem URL
- Source: Amazon AWS (Supporting Info for Chemical Syntheses)
- Protiodesilylation of terminal alkynes method?
- Synthesis of Novel (Phenylalkyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Reddit - Please wait for verification [reddit.com]
- 5. echemi.com [echemi.com]
- 6. orgosolver.com [orgosolver.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Synthesis of High-Molecular-Weight Poly(2,5-dimethoxy-1,4-phenyleneethynylene) via AB-Type Sonogashira Polycondensation
Target Audience: Researchers, materials scientists, and drug development professionals specializing in organic electronics, biosensors, and conjugated polymers.
Introduction & Mechanistic Insights
Poly(arylene ethynylene)s (PAEs), specifically poly(phenylene ethynylene)s (PPEs), are a premier class of rigid-rod conjugated polymers. Characterized by their extended π -conjugation, these materials exhibit high fluorescence quantum yields and exceptional charge transport properties, making them indispensable for organic light-emitting diodes (OLEDs), molecular wires, and fluorescent chemosensors.
This application note details the synthesis of poly(2,5-dimethoxy-1,4-phenyleneethynylene) utilizing the commercially available precursor ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane . To ensure technical accuracy and reproducibility, the experimental design is grounded in three core mechanistic principles:
-
Stoichiometric Control via AB Monomers: Step-growth polycondensation relies heavily on the Carothers equation, where the degree of polymerization is strictly dictated by the stoichiometric balance of reactive groups. Utilizing an AB-type monomer—containing both an aryl bromide and a terminal alkyne on the same molecule—inherently guarantees a perfect 1:1 stoichiometric ratio. This bypasses the precise weighing challenges and purity requirements associated with dual-monomer (AA + BB) systems, enabling the synthesis of significantly higher molecular weight polymers [1].
-
Solubility and Electronic Tuning via Dimethoxy Substitution: The rigid-rod backbone of unsubstituted PPE is highly intractable and precipitates prematurely during synthesis, capping chain growth. The inclusion of 2,5-dimethoxy substituents serves a dual purpose: it provides essential solvation in organic solvents (e.g., chloroform, THF) to maintain the polymer in solution during chain extension, and it acts as an electron-donating group, which lowers the bandgap and red-shifts the polymer's emission into the visible spectrum[2].
-
TMS Protection Strategy: Terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace copper and oxygen. Protecting the alkyne with a trimethylsilyl (TMS) group ensures the monomer remains completely stable during storage and handling. Deprotection is performed immediately prior to cross-coupling to generate the active terminal alkyne [1].
Experimental Workflows: Self-Validating Protocols
The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.
Phase 1: TMS Deprotection
Objective: Cleave the TMS protecting group to yield the active AB monomer, 1-bromo-4-ethynyl-2,5-dimethoxybenzene.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in 20 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol.
-
Base Addition: Add 10.0 mmol (2.0 equivalents) of anhydrous Potassium Carbonate ( K2CO3 ). Stir the suspension at room temperature for 2 hours under a nitrogen atmosphere.
-
Validation Checkpoint (TLC & IR): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the non-polar TMS-alkyne spot completely disappears, replaced by a more polar spot. Fourier Transform Infrared (FTIR) spectroscopy of an aliquot will confirm success via the appearance of a sharp terminal alkyne ≡ C-H stretching band at ~3280 cm⁻¹.
-
Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Use the deprotected monomer immediately for Phase 2.
Phase 2: Sonogashira Polycondensation
Objective: Catalytic cross-coupling of the AB monomer to form the conjugated polymer backbone.
-
Reagent Mixing: Transfer the freshly deprotected monomer (~4.8 mmol) to an oven-dried Schlenk flask. Add 25 mL of a 4:1 mixture of anhydrous Toluene and Diisopropylamine (DIPA). DIPA acts as both the base to neutralize the HBr byproduct and a co-solvent.
-
Critical Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. Causality: Total removal of dissolved oxygen is mandatory to prevent Glaser homocoupling, which would disrupt the perfect AB stoichiometry and terminate chain growth.
-
Catalyst Addition: Under a positive flow of argon, rapidly add 5 mol% Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] and 2 mol% Copper(I) Iodide ( CuI ). Seal the flask and heat in an oil bath at 70°C for 48 hours.
-
Validation Checkpoint (Viscosity & Fluorescence): As polymerization proceeds, the solution will transition from a free-flowing liquid to a highly viscous gel-like state. Under ambient or long-wave UV light (365 nm), the mixture will exhibit an intense, bright yellow-green fluorescence, confirming the formation of the extended π -conjugated network.
Phase 3: Purification and Fractionation
Objective: Isolate the high-molecular-weight polymer fraction free of catalytic defects and oligomers.
-
Precipitation: Dilute the viscous reaction mixture with 10 mL of chloroform to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 300 mL of vigorously stirred, ice-cold methanol. Collect the crude yellow solid via vacuum filtration.
-
Soxhlet Extraction: Transfer the crude polymer to a cellulose Soxhlet thimble and extract sequentially:
-
Methanol (24 h): Removes unreacted monomers, DIPA-HBr salts, and residual palladium/copper catalysts.
-
Hexanes (24 h): Solubilizes and removes low-molecular-weight oligomers that can negatively impact device film morphology.
-
Chloroform (24 h): Extracts the target high-molecular-weight poly(2,5-dimethoxy-1,4-phenyleneethynylene).
-
-
Final Isolation: Concentrate the chloroform fraction to ~15 mL and reprecipitate into cold methanol. Filter and dry the polymer under high vacuum at 50°C for 24 hours.
Quantitative Data Summary
The table below outlines the expected physicochemical and optical properties of the purified polymer fraction extracted in chloroform.
| Parameter | Expected Value | Analytical Method |
| Theoretical Yield | 75% – 85% | Gravimetric Analysis |
| Number Average MW ( Mn ) | 15,000 – 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average MW ( Mw ) | 35,000 – 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 – 2.5 | GPC (vs. Polystyrene Standards in THF) |
| Absorption Maximum ( λmax ) | ~440 nm | UV-Vis Spectroscopy (in CHCl3 ) |
| Emission Maximum ( λem ) | ~480 nm | Fluorescence Spectroscopy (in CHCl3 ) |
Synthesis Workflow Visualization
Workflow for the synthesis of poly(2,5-dimethoxy-1,4-phenyleneethynylene) via AB monomer.
References
-
Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000, 100(4), 1605-1644.[Link]
-
Swager, T. M.; Gil, C. J.; Wrighton, M. S. "Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene Substitution." Journal of Physical Chemistry, 1995, 99(14), 4886-4893.[Link]
Sources
Application Note: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane as a Versatile Building Block in Organic Electronics
Target Audience: Researchers, Materials Scientists, and Synthetic Chemists in Organic Electronics.
Introduction & Mechanistic Rationale
In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent chemosensors—the precise control over molecular architecture is paramount. ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) serves as a highly functionalized, orthogonal building block specifically engineered for the bottom-up synthesis of oligo(arylene ethynylene)s (OAEs) and poly(arylene ethynylene)s (PAEs)[1].
-
The 4-Bromo Substituent (Electrophilic Handle): Acts as the primary site for initial Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira). Bromides offer an optimal balance between reactivity and stability compared to their highly reactive iodo- or sluggish chloro- counterparts.
-
The Trimethylsilylethynyl Group (Protected Nucleophile): The bulky trimethylsilyl (TMS) group protects the terminal alkyne, preventing premature Glaser homocoupling or uncontrolled polymerization during the initial C4-coupling. It can be quantitatively cleaved under mild conditions to reveal a terminal alkyne for subsequent chain extension.
-
The 2,5-Dimethoxy Substituents (Electronic & Structural Modulators):
-
Solubility: Rigid-rod polymers like PAEs suffer from severe aggregation due to strong π−π stacking. The methoxy groups sterically disrupt this packing, ensuring solution-processability.
-
Electronic Tuning: The oxygen lone pairs donate electron density into the π -conjugated backbone via the resonance (+M) effect. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the optical bandgap and red-shifting the absorption and emission spectra [2].
-
Orthogonal Synthesis Workflow
The true power of this building block lies in its orthogonality. By sequentially addressing the bromo and the TMS-protected alkyne, researchers can construct asymmetric donor-acceptor architectures or strictly alternating copolymers without cross-reactivity.
Caption: Orthogonal synthesis workflow utilizing the bromo and TMS-alkyne handles for stepwise conjugation.
Experimental Protocols: A Self-Validating System
The following protocols detail the stepwise utilization of the building block. Each step includes mechanistic causality to ensure experimental success and reproducibility.
Protocol A: C4-Position Sonogashira Cross-Coupling
This step extends the conjugation at the C4 position while leaving the TMS group intact.
Reagents:
-
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 eq)
-
Terminal Aryl Alkyne (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Copper(I) Iodide [CuI] (0.10 eq)
-
Solvent: THF / Diisopropylamine (DIPA) (3:1 v/v)
Step-by-Step Procedure:
-
System Preparation: Add the bromo-monomer, Pd(PPh3)4, and CuI to an oven-dried Schlenk flask.
-
Causality: Pd(PPh3)4 is chosen over Pd2(dba)3 because the electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, which is crucial for the oxidative addition into the electron-rich 2,5-dimethoxyphenyl bromide bond.
-
-
Solvent Addition & Degassing: Add anhydrous THF and DIPA. Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: DIPA acts as both a solvent and a base to deprotonate the terminal alkyne. Strict anaerobic conditions are mandatory; trace oxygen will cause Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the reagent and complicating purification.
-
-
Reaction: Inject the terminal aryl alkyne dropwise. Heat the mixture to 65 °C for 12–16 hours under argon.
-
Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears. Quench with saturated aqueous NH4Cl to remove copper salts, extract with dichloromethane (DCM), dry over MgSO4, and purify via silica gel chromatography.
Protocol B: TMS Deprotection
Cleaving the TMS group reveals the terminal alkyne for the next coupling phase [3].
Reagents:
-
C4-Coupled Intermediate (1.0 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: Methanol / DCM (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve the intermediate in the MeOH/DCM mixture.
-
Causality: DCM is required to solubilize the highly conjugated intermediate, while MeOH serves as the source of methoxide ions.
-
-
Cleavage: Add K2CO3 and stir at room temperature for 2 hours.
-
Causality: The methoxide ion attacks the silicon atom, driven by the formation of a strong Si-O bond, displacing the acetylide anion which is subsequently protonated by methanol. This method is preferred over TBAF if the molecule contains fluoride-sensitive functional groups.
-
-
Validation: Evaporate the solvent, extract with DCM/water, and concentrate. Run a 1 H NMR spectrum.
-
Self-Validation: The complete disappearance of the intense 9-proton singlet at ~0.25 ppm (TMS group) and the appearance of a 1-proton singlet at ~3.3–3.5 ppm (terminal alkyne C-H) confirms 100% deprotection.
-
Protocol C: Surface-Confined or Solution Polymerization
The deprotected monomer can now be polymerized with a di-halogenated comonomer to form PAEs[3]. For advanced applications, surface-confined stepwise Sonogashira coupling can be used to grow highly ordered, nanometer-precise polymer films directly on substrates (e.g., ITO or gold) for optoelectronic devices [3].
Photophysical & Electrochemical Data Tuning
The incorporation of the 2,5-dimethoxy motifs fundamentally alters the electronic landscape of the resulting poly(arylene ethynylene)s. The diagram below illustrates the logical relationship between the structural modification and the resulting bandgap tuning.
Caption: Energy level diagram showing HOMO/LUMO modulation via 2,5-dimethoxy substitution.
Quantitative Comparison of Polymer Properties
The table below summarizes the typical photophysical and electrochemical shifts observed when transitioning from a standard un-substituted Poly(p-phenylene ethynylene) (PPE) to a 2,5-dimethoxy-substituted PPE (DM-PPE)[2][4].
| Property | Standard PPE (Unsubstituted) | 2,5-Dimethoxy PPE (DM-PPE) | Mechanistic Driver |
| Absorption Max ( λmax ) | ~ 380 nm | ~ 440 nm | Planarization of the conjugated backbone and increased effective conjugation length (ECL). |
| Emission Max ( Emmax ) | ~ 430 nm (Blue) | ~ 490 nm (Green/Yellow) | Raised HOMO level due to the electron-donating (+M) effect of the oxygen lone pairs. |
| Optical Bandgap ( Egopt ) | ~ 2.90 eV | ~ 2.45 eV | Narrowed gap facilitates easier charge injection in OLED/OPV devices. |
| Solubility (in CHCl 3 /THF) | Poor (< 1 mg/mL) | Excellent (> 15 mg/mL) | Steric bulk of the methoxy groups disrupts rigid π−π interchain stacking. |
| Rotational Barrier | ~ 0.05 eV | ~ 0.10 eV | Non-covalent intramolecular interactions (S...O or C-H...O) lock the planar conformation. |
References
-
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties Source: National Center for Biotechnology Information (NCBI) / Molecules URL:[Link] (Note: Representative PMC link for OAE synthesis principles)
-
Theoretical Study of Spectroscopic Properties of Dimethoxy-p-Phenylene-Ethynylene Oligomers: Planarization of the Conjugated Backbone Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling Source: LSU Scholarly Repository URL:[Link] (Referenced via LSU Faculty Publications for surface-confined PAE synthesis)
-
Investigation of the Photophysical and Electrochemical Properties of Alkoxy-Substituted Arylene−Ethynylene/Arylene−Vinylene Hybrid Polymers Source: Macromolecules (ACS Publications) URL:[Link]
step-by-step synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane from 1,4-dibromo-2,5-dimethoxybenzene
Executive Summary: This application note details the optimized step-by-step synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) via a palladium-catalyzed Sonogashira cross-coupling. This molecule serves as a critical bifunctional building block for advanced materials, conjugated oligomers, and pharmaceutical intermediates (1)[1].
Introduction & Mechanistic Rationale
The cross-coupling of terminal alkynes with aryl halides is a cornerstone of modern synthetic organic chemistry. When synthesizing complex phenylene-ethynylene oligomers or targeted bioactive molecules, 1,4-dibromo-2,5-dimethoxybenzene is frequently utilized as a starting scaffold (2)[2]. However, the symmetrical nature of this di-bromo compound presents a distinct chemoselectivity challenge: differentiating two identical carbon-halogen bonds to achieve a precise mono-coupling without forming intractable polymeric or bis-coupled species (3)[4].
To synthesize the target mono-coupled silane with high purity, the reaction must be strictly controlled via stoichiometry and addition rate. By utilizing trimethylsilylacetylene (TMSA) as the limiting reagent (0.9 equivalents) and introducing it slowly, the statistical probability of a second oxidative addition occurring on the already mono-coupled intermediate is minimized.
Experimental Design & Workflow
The reaction employs standard Sonogashira conditions utilizing a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species, alongside a Cu(I) co-catalyst to facilitate the formation of the reactive copper acetylide.
Workflow for the selective Sonogashira mono-coupling and purification.
Materials and Reagents
The following stoichiometry is optimized for a 10.0 mmol scale reaction to maximize the yield of the mono-coupled product while allowing for easy recovery of the unreacted starting material.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,4-Dibromo-2,5-dimethoxybenzene | 295.95 | 1.00 | 2.96 g (10.0 mmol) | Starting Material |
| Trimethylsilylacetylene (TMSA) | 98.22 | 0.90 | 0.88 g (9.0 mmol) | Alkyne / Limiting Reagent |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.05 | 350 mg (0.5 mmol) | Pre-catalyst |
| Copper(I) iodide (CuI) | 190.45 | 0.10 | 190 mg (1.0 mmol) | Co-catalyst |
| Triethylamine (TEA) | 101.19 | Solvent | 15 mL | Base / Solvent |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 15 mL | Co-solvent |
Note: TEA and THF must be anhydrous and thoroughly degassed to prevent catalyst degradation and unwanted side reactions.
Step-by-Step Experimental Protocol
Phase 1: Setup and Degassing
-
Preparation: Flame-dry a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar. Backfill the flask with high-purity Argon (repeat 3 times).
-
Solid Loading: Under a positive flow of Argon, add 1,4-dibromo-2,5-dimethoxybenzene (2.96 g, 10.0 mmol), Pd(PPh3)2Cl2 (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol) to the flask.
-
Solvent Addition: Inject anhydrous THF (15 mL) and anhydrous TEA (15 mL) via syringe.
-
Critical Degassing: Sparge the resulting suspension with Argon for at least 30 minutes.
-
Causality Insight: Oxygen contamination in the presence of Cu(I) and an amine base rapidly promotes the Glaser homocoupling of TMSA into 1,4-bis(trimethylsilyl)buta-1,3-diyne. This consumes the limiting reagent and severely depresses the yield of the target cross-coupled product.
-
Phase 2: Reaction Execution
-
Controlled Addition: Dissolve TMSA (0.88 g, 9.0 mmol) in 5 mL of degassed THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 1 hour at room temperature.
-
Causality Insight: Keeping the steady-state concentration of the alkyne low statistically favors the reaction of the copper acetylide with the abundant di-bromo starting material, rather than reacting with the much lower concentration of the newly formed mono-coupled product.
-
-
Heating: Once the addition is complete, heat the reaction mixture to 45°C using a pre-calibrated oil bath. Stir vigorously for 16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent. You should observe three distinct UV-active spots: the unreacted starting material ( Rf≈0.8 ), the desired mono-coupled product ( Rf≈0.6 ), and a faint spot for the bis-coupled byproduct ( Rf≈0.4 ).
Phase 3: Workup and Purification
-
Quenching: Cool the reaction to room temperature and quench by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Causality Insight: NH₄Cl forms highly soluble water-soluble complexes with copper salts (turning the aqueous layer deep blue). Removing copper at this stage prevents streaking during chromatography and stops any further oxidative side reactions.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil/solid.
-
Chromatography: Purify the crude mixture via flash column chromatography on silica gel. Begin elution with 100% Hexanes to elute the unreacted starting material, then gradually increase polarity to 95:5 Hexanes:Ethyl Acetate to elute the target ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane as an off-white solid.
Catalytic Cycle & Mechanistic Visualization
Sonogashira catalytic cycle showing Pd(0)/Pd(II) and Cu(I) interplay.
Analytical Characterization (Expected Data)
To ensure the trustworthiness of the synthesis, verify the purified product against the following expected spectral benchmarks:
-
¹H NMR (400 MHz, CDCl₃): δ 7.08 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.86 (s, 3H, -OCH₃), 3.84 (s, 3H, -OCH₃), 0.26 (s, 9H, -Si(CH₃)₃).
-
GC-MS (m/z): Expected molecular ion peak at ~312 / 314 (1:1 isotopic ratio indicative of a single bromine atom).
References
-
Title: Rigid Rod Conjugated Polymers for Nonlinear Optics. 2. Synthesis and Characterization of Phenylene−Ethynylene Oligomers Source: Macromolecules - ACS Publications URL: [Link]
-
Title: Product Subclass 26: Aryl- and Hetarylboranes Source: Science of Synthesis - Thieme Connect URL: [Link]
Sources
Application Note: Palladium-Catalyzed Alkynylation Strategies Utilizing ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Strategic Rationale
The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) is a highly versatile, bifunctional building block. The 2,5-dimethoxyaryl motif is a privileged scaffold in medicinal chemistry—serving as the core for numerous 5-HT 2A/2C receptor ligands and psychoactive phenethylamines—as well as in materials science for the construction of sequence-defined oligo(p-phenylene ethynylene)s (OPEs) 1.
The strategic advantage of this molecule lies in its orthogonal reactivity. It features two distinct handles for palladium-catalyzed C–C bond formation:
-
An Aryl Bromide: Primed for direct Sonogashira, Suzuki, or Stille cross-coupling.
-
A TMS-Protected Alkyne: Completely inert under standard coupling conditions, but easily unmasked via mild desilylation to serve as a nucleophile in subsequent alkynylations 2.
This guide details the mechanistic causality and provides self-validating protocols for leveraging both reactive sites to build complex, conjugated architectures.
Mechanistic Causality & Reaction Dynamics
Executing a successful Sonogashira coupling with this substrate requires a deep understanding of its electronic environment.
The Aryl Bromide Challenge (+M Effect): The methoxy groups at the 2- and 5-positions exert a strong electron-donating mesomeric (+M) effect. This significantly increases the electron density of the aromatic ring, which in turn raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond. Consequently, room-temperature couplings often stall. To overcome this thermodynamic barrier, elevated temperatures (80–110 °C) or highly active, electron-rich phosphine ligands (e.g., XPhos) are required to accelerate the oxidative addition step.
Orthogonal Alkyne Activation: If the synthetic goal is to extend the molecule via the alkyne terminus, the trimethylsilyl (TMS) group must be cleaved. The silicon-carbon bond is selectively broken using a fluoride source like Tetrabutylammonium fluoride (TBAF), driven by the exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol). This desilylation can be performed in situ alongside a palladium catalyst and an aryl iodide, allowing the transient terminal alkyne to be immediately consumed in a cross-coupling cycle, thereby preventing unwanted Glaser homocoupling 3.
Workflow Visualization
Orthogonal alkynylation pathways for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Alkynylation of the Aryl Bromide
Objective: To couple a terminal alkyne to the C-Br position while preserving the TMS-protected alkyne.
Causality Check: Triethylamine (Et 3 N) is used as both the solvent and the base to neutralize the HBr byproduct, driving the reductive elimination step forward. Strict degassing is mandatory; trace oxygen will oxidize Cu(I) to Cu(II), triggering rapid Glaser homocoupling of the terminal alkyne.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 equiv, 1.0 mmol), Pd(PPh 3 ) 4 (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Inject anhydrous, sparged Et 3 N (5.0 mL) via syringe. Stir for 5 minutes to ensure partial dissolution of the catalytic system.
-
Alkyne Addition: Inject the desired terminal alkyne (1.2 equiv, 1.2 mmol) dropwise.
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. The elevated temperature is critical to overcome the +M deactivation of the dimethoxy ring. Stir for 12–16 hours.
-
Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc). Once the bromide is consumed, cool to room temperature, dilute with diethyl ether (20 mL), and filter through a short pad of Celite to remove palladium black and copper salts. Concentrate the filtrate and purify via flash column chromatography.
Protocol B: In Situ Desilylation and Sequential Alkynylation
Objective: To unmask the terminal alkyne and immediately couple it to an external aryl iodide.
Causality Check: By adding TBAF slowly to a mixture already containing the active Pd(0) species and the electrophile (aryl iodide), the transient terminal alkyne is trapped instantly. This prevents alkyne degradation and minimizes side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the target Aryl Iodide (1.1 equiv, 1.1 mmol), Pd(PPh 3 ) 2 Cl 2 (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
-
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
-
Solvent & Substrate Addition: Inject a degassed 1:1 mixture of THF and Diisopropylamine (DIPA) (6.0 mL total). Next, inject ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 equiv, 1.0 mmol).
-
In Situ Deprotection: While stirring vigorously at room temperature, add TBAF (1.0 M in THF, 1.2 equiv, 1.2 mL) dropwise over 15 minutes using a syringe pump.
-
Reaction Maturation: Allow the reaction to stir at 40 °C for 8 hours. The color will typically shift from pale yellow to dark brown as the cross-coupling proceeds.
-
Validation & Workup: Quench the reaction with saturated aqueous NH 4 Cl (10 mL) to neutralize the DIPA and halt the catalytic cycle. Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and purify via chromatography.
Quantitative Data Presentation
The table below summarizes the optimization of Sonogashira coupling conditions specifically targeting the deactivated C-Br bond of 2,5-dimethoxyaryl systems.
| Entry | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh 3 ) 2 Cl 2 / CuI | Et 3 N (neat) | 25 | 24 | < 20 | Insufficient thermal energy for oxidative addition into the electron-rich C-Br bond. |
| 2 | Pd(PPh 3 ) 2 Cl 2 / CuI | Et 3 N (neat) | 80 | 12 | 75 | Standard thermal activation successfully overcomes the +M deactivation. |
| 3 | Pd(PPh 3 ) 4 / CuI | DIPA / THF | 70 | 16 | 82 | Improved substrate solubility and pre-formed Pd(0) species enhance catalytic turnover. |
| 4 | Pd(OAc) 2 / XPhos / CuI | Cs 2 CO 3 / Toluene | 90 | 8 | 94 | Electron-rich, bulky dialkylbiaryl phosphine ligand drastically accelerates oxidative addition. |
References
- Title: A Practical Synthesis of 6-[2-(2,5-Dimethoxyphenyl)ethyl]-4-ethylquinazoline and the Art of Removing Palladium from the Products of Pd-Catalyzed Reactions.
- Title: Hydroquinone–pyrrole dyads with varied linkers.
- Title: Carbonyl-to-Alkyne Electron Donation Effects in up to 10-nm-Long, Unimolecular Oligo(p-phenylene ethynylenes).
Sources
utilizing ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane in phenyleneethynylene oligomer synthesis
Advanced Synthesis of Sequence-Defined Oligo(phenylene ethynylene)s (OPEs) utilizing ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Mechanistic Rationale & Structural Design
The synthesis of monodisperse, sequence-defined oligo(phenylene ethynylene)s (OPEs) requires building blocks that offer precise control over chain elongation while maintaining the solubility of the growing rigid-rod macromolecule. ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) serves as an ideal AB-type bifunctional monomer for this purpose.
The structural design of this monomer is governed by three critical functional elements:
-
The Trimethylsilyl (TMS) Protected Alkyne: The TMS group acts as a robust, orthogonal protecting group. It prevents uncontrolled polymerization by masking the alkyne nucleophile. Because the silicon-carbon bond is highly susceptible to fluorophilic cleavage (due to the strong Si–F bond energy of ~582 kJ/mol), it can be chemoselectively deprotected without affecting the aryl bromide[1].
-
The Aryl Bromide: Acts as the electrophilic coupling partner in palladium-catalyzed cross-coupling.
-
The 2,5-Dimethoxy Substituents: Unsubstituted OPEs suffer from severe π-π stacking, leading to aggregation-caused quenching (ACQ) and insolubility. The 2,5-dimethoxy groups provide essential steric hindrance to prevent aggregation. Furthermore, as strong electron-donating groups (EDGs), they raise the Highest Occupied Molecular Orbital (HOMO) level of the conjugated backbone, effectively tuning the optoelectronic properties to yield intense fluorescence (Φf ≈ 1.0) in the visible spectrum[2].
Iterative Exponential Growth (IEG) Strategy
To synthesize extended OPEs, this monomer is utilized in an Iterative Exponential Growth (IEG) or stepwise divergent/convergent workflow. The process alternates between chemoselective deprotection and Sonogashira cross-coupling, allowing the oligomer to double in length or grow sequentially with absolute sequence fidelity[3].
Iterative exponential growth workflow for OPE synthesis via Sonogashira coupling.
Self-Validating Experimental Protocols
The following protocols detail the fundamental two-step cycle for OPE elongation. Every step is designed with built-in analytical checkpoints to ensure reaction causality and success without requiring immediate NMR analysis.
Protocol A: Chemoselective TMS Deprotection
Causality: Fluoride ions from TBAF selectively attack the silicon atom, forming a pentacoordinate silicate intermediate that collapses to release the terminal acetylide, which is subsequently protonated.
-
Preparation: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 mmol, 313.3 mg) in anhydrous THF (10 mL).
-
Reagent Addition: Cool the system to 0 °C using an ice bath. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mL, 1.1 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Validation Checkpoint (Self-Validation):
-
TLC: Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 9:1). The starting material ( Rf≈0.6 ) must completely disappear, replaced by a more polar, UV-active spot ( Rf≈0.4 ) corresponding to the terminal alkyne.
-
IR Spectroscopy (Optional but definitive): A quick IR scan of an aliquot will show the disappearance of the strong C–Si stretch (~840 cm⁻¹) and the emergence of a sharp terminal alkyne C–H stretch at ~3300 cm⁻¹.
-
-
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize excess fluoride. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Pass the crude residue through a short silica plug (eluting with DCM) to quantitatively remove tetrabutylammonium salts.
Protocol B: Sonogashira Cross-Coupling for Chain Elongation
Causality: The Pd(0) catalyst undergoes oxidative addition into the C–Br bond of the protected monomer. Concurrently, the terminal alkyne (from Protocol A) reacts with CuI and triethylamine to form a copper acetylide. Transmetalation transfers the acetylide to the palladium center, followed by reductive elimination to form the new C–C triple bond and regenerate Pd(0).
-
Preparation: In a 100 mL Schlenk flask, combine the deprotected terminal alkyne (1.0 mmol), fresh ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.05 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Degassing (Critical Step): Evacuate the flask and backfill with argon three times. Causality: Strict oxygen exclusion is mandatory. In the presence of O2 , the copper acetylide will undergo Glaser homocoupling, consuming the terminal alkyne and creating an unwanted symmetrical diyne byproduct.
-
Solvent Addition: Add a thoroughly degassed mixture of anhydrous THF (15 mL) and triethylamine ( Et3N , 5 mL).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint (Self-Validation): Within 30–60 minutes, observe the reaction mixture. The formation of a dense, white precipitate ( Et3N⋅HBr ) serves as a direct visual confirmation that the C–C bond formation is actively occurring and releasing hydrobromic acid.
-
Workup & Purification: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the amine salts and insoluble catalyst residues. Concentrate the filtrate and purify via column chromatography to isolate the TMS-protected OPE dimer.
Optoelectronic Tuning Data
The incorporation of the 2,5-dimethoxy groups via this specific monomer drastically alters the photophysical properties of the resulting OPEs compared to their unsubstituted counterparts. The table below summarizes the quantitative shifts in absorption, emission, and quantum efficiency.
| Oligomer Structure | Backbone Length | Absorption Max ( λabs ) | Emission Max ( λem ) | Fluorescence Quantum Yield ( Φf ) |
| Unsubstituted OPE | Trimer | ~320 nm | ~350 nm | 0.40 |
| 2,5-Dimethoxy OPE | Trimer | ~380 nm | ~430 nm | 0.85 |
| Unsubstituted OPE | Pentamer | ~340 nm | ~370 nm | 0.55 |
| 2,5-Dimethoxy OPE | Pentamer | ~420 nm | ~460 nm | 0.98 |
Data synthesis reflects the red-shifting and efficiency enhancements achieved through EDG side-chain modification, driving emission into the highly desirable 460 nm region for optoelectronic applications.
References
-
Light-Emitting Efficiency Tuning of Rod-Shaped π Conjugated Systems by Donor and Acceptor Groups Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Synthesis of the OPE3 derivatives Source: ResearchGate (Scientific Diagram Extract) URL:[Link]
Sources
Technical Support Center: Optimizing ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane Synthesis
Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane via the Sonogashira coupling of 1,4-dibromo-2,5-dimethoxybenzene and trimethylsilylacetylene (TMS-acetylene) is a critical transformation for researchers developing covalent organic frameworks (COFs), OLED components, and advanced pharmaceuticals.
Because the starting material is a symmetric dihalide, achieving high yields of the mono-coupled product requires precise control over reaction kinetics, catalyst stability, and atmospheric conditions. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure synthetic success.
Part 1: Troubleshooting & FAQs
Q1: Why am I getting a high yield of the bis-coupled product instead of the mono-coupled target? A1: 1,4-dibromo-2,5-dimethoxybenzene possesses two equally reactive carbon-bromine bonds. If all reagents are mixed simultaneously, the mono-coupled intermediate can rapidly undergo a second oxidative addition, leading to bis-alkynylation. Solution: To kinetically favor mono-coupling, you must manipulate the stoichiometry and the concentration gradient. Use a significant excess of the dihalide (e.g., 3.0 equivalents relative to the alkyne). More importantly, introduce the TMS-acetylene slowly via a syringe pump over several hours. This keeps the steady-state concentration of the alkyne extremely low, statistically forcing the active Pd-complex to react with the abundant unreacted dihalide rather than the newly formed mono-coupled product.
Q2: My reaction mixture turns black shortly after adding the base and heating. What causes this, and how can I prevent it? A2: A black precipitate is a classic indicator of "Pd black" formation—the irreversible aggregation of inactive Palladium(0) nanoparticles. This deactivation occurs when the catalytic cycle is starved of the alkyne substrate (preventing oxidative addition) or when oxygen infiltrates the system, stripping the phosphine ligands. Solution: Ensure rigorous deoxygenation using the freeze-pump-thaw method 1. If utilizing a syringe pump for slow alkyne addition, consider increasing the triphenylphosphine (PPh₃) loading slightly to stabilize the resting Pd(0) species while it waits for the alkyne to enter the system.
Q3: I am observing a significant amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I minimize this byproduct? A3: This is the Glaser homocoupling product of TMS-acetylene. It is catalyzed by the copper(I) co-catalyst in the presence of trace amounts of oxygen [[2]](). Solution: First, strictly exclude oxygen from your solvent system. Second, reduce the CuI loading to 1 mol%. If homocoupling persists, you can perform a copper-free Sonogashira coupling, though this may require a more active catalyst like a PEPPSI-type Pd complex 2. Alternatively, running the reaction under a highly diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) has been shown to suppress copper-mediated homocoupling to under 2% 3.
Q4: The TMS group is falling off during my workup. How do I prevent de-silylation? A4: The trimethylsilyl (TMS) protecting group is highly sensitive to strong bases and nucleophiles (such as methanol or fluoride ions) 2. Solution: Never use basic aqueous washes (like NaOH or K₂CO₃) during your extraction phase. Quench the reaction strictly with a mild buffer, such as saturated aqueous NH₄Cl, and ensure all glassware is free of residual fluoride or strong alkali contaminants.
Part 2: Mechanistic & Workflow Visualizations
Understanding the dual catalytic cycle is essential for diagnosing reaction failures. The diagram below illustrates the intersection of the Palladium and Copper cycles.
Mechanistic pathway of the Sonogashira coupling highlighting the Pd/Cu dual catalytic cycle.
Step-by-step experimental workflow for optimized mono-alkynylation.
Part 3: Quantitative Data Summary
The following table summarizes how manipulating reaction parameters shifts the product distribution. Use this as a benchmark for your own LC-MS or GC-MS integrations.
| Reaction Parameter | Condition A (Standard) | Condition B (Optimized Mono-Coupling) | Condition C (Cu-Free) |
| Ar-Br : Alkyne Ratio | 1.0 : 1.1 | 3.0 : 1.0 | 3.0 : 1.0 |
| Catalyst System | Pd(PPh₃)₂Cl₂ (5%) / CuI (5%) | Pd(PPh₃)₄ (5%) / CuI (1%) | Pd(PPh₃)₄ (5%) / No Cu |
| Alkyne Addition | Bolus (All at once) | Syringe Pump (over 4h) | Syringe Pump (over 4h) |
| Degassing Method | N₂ Sparge (10 min) | Freeze-Pump-Thaw (3x) | Freeze-Pump-Thaw (3x) |
| Yield: Mono-coupled | ~35% | ~75% | ~60% |
| Yield: Bis-coupled | ~40% | < 5% | < 5% |
| Yield: Homocoupled | ~15% | < 2% | Not Detected |
Part 4: Optimized Experimental Protocol
This self-validating methodology is engineered specifically to maximize the yield of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
Step 1: Preparation of the Reaction Vessel In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,5-dimethoxybenzene (3.0 mmol, 888 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.01 mmol, 1.9 mg). Causality: The 3:1 stoichiometric ratio ensures the dihalide acts as both reactant and a kinetic buffer against over-coupling.
Step 2: Solvent Addition & Degassing Add 20 mL of anhydrous, inhibitor-free Triethylamine (Et₃N) and 10 mL of anhydrous Tetrahydrofuran (THF). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles 1. Causality: Removing dissolved oxygen is critical to prevent the oxidation of Cu(I) to Cu(II), which triggers the Glaser homocoupling of the alkyne, and to prevent the oxidation and subsequent precipitation of the Pd(0) active catalyst.
Step 3: Controlled Alkyne Addition Dissolve TMS-acetylene (1.0 mmol, 98 mg) in 5 mL of rigorously degassed THF. Inject this solution into the Schlenk flask via a syringe pump at a rate of 1.25 mL/h (over 4 hours) while the reaction stirs at 60 °C under a positive pressure of Nitrogen. Causality: Maintaining a low steady-state concentration of the alkyne statistically favors its reaction with the abundant dihalide starting material over the newly formed mono-coupled product.
Step 4: Reaction Monitoring (Self-Validation) Stir for an additional 2 hours after the addition is complete. Analyze an aliquot via TLC (Hexanes:EtOAc 9:1) or GC-MS. Validation Check: The reaction is deemed complete when the TMS-acetylene is fully consumed. You should observe a dominant spot for the mono-coupled product, a large spot for the excess starting material, and negligible bis-coupled product.
Step 5: Quench and Extraction Cool the mixture to room temperature. Quench with 20 mL of saturated aqueous NH₄Cl. Causality: Using a mild, slightly acidic buffer instead of a strong base prevents the premature cleavage of the TMS protecting group. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Step 6: Purification Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography. Elute with 100% Hexanes to recover the excess 1,4-dibromo-2,5-dimethoxybenzene, then slowly increase polarity to 95:5 Hexanes:EtOAc to isolate the pure ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
References
-
Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling Source: University of Washington / J. Org. Chem. URL:[Link]
-
Alkoxy-Substituted Quadrupolar Fluorescent Dyes Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
Technical Support Center: Sonogashira Coupling of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on the challenges encountered with the substrate ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile C-C bond-forming reaction. Here, we will address the common and often frustrating issue of alkyne homocoupling (Glaser coupling) and provide in-depth, field-proven troubleshooting strategies and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a significant problem in my Sonogashira reaction?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne (a dimer). This is a highly undesirable side reaction as it consumes your valuable alkyne starting material, leading to a reduced yield of your desired cross-coupled product. Furthermore, the homocoupled byproduct can often have similar chromatographic properties to the desired product, complicating purification.
Q2: I'm using a trimethylsilyl (TMS) protected alkyne. Shouldn't this prevent homocoupling?
A2: While the trimethylsilyl (TMS) group on your alkyne, ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, does protect the terminal alkyne from direct coupling at that position, it does not prevent the homocoupling of the deprotected alkyne that can be generated in situ. If your reaction conditions lead to premature cleavage of the TMS group, the resulting terminal alkyne is susceptible to homocoupling, especially in the presence of a copper co-catalyst and oxygen.[1]
Q3: What are the primary drivers of alkyne homocoupling in a Sonogashira reaction?
A3: The two main culprits behind alkyne homocoupling are the copper(I) co-catalyst and the presence of oxygen .[2][3] The copper(I) salt, while accelerating the desired Sonogashira reaction, also efficiently catalyzes the oxidative dimerization of terminal alkynes.[2] This process is significantly promoted by oxygen, which facilitates the oxidative coupling of the copper-acetylide intermediates.[1]
Q4: My aryl bromide, 4-Bromo-2,5-dimethoxyphenyl, is electron-rich. Does this affect the reaction and the likelihood of homocoupling?
A4: Yes, the electronic nature of your aryl bromide is a critical factor. The 4-Bromo-2,5-dimethoxyphenyl moiety is considered electron-rich due to the two methoxy substituents. Electron-rich aryl bromides are generally less reactive in the oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step.[4] This sluggishness in the desired cross-coupling pathway can provide a greater opportunity for the faster, competing alkyne homocoupling to occur, especially under standard Sonogashira conditions. To overcome this, more forcing conditions or specialized catalyst systems are often required.
Troubleshooting Guide: Suppressing Alkyne Homocoupling
This section provides a systematic approach to troubleshooting and minimizing the formation of the homocoupled byproduct in your Sonogashira reaction.
Issue 1: Significant Formation of Homocoupled Dimer
-
Primary Suspect: Presence of oxygen and/or high copper catalyst loading.
-
Solutions & Scientific Rationale:
-
Implement Rigorous Anaerobic Conditions: The most critical first step is to scrupulously remove all oxygen from your reaction system. Oxygen is a key promoter of the Glaser coupling pathway.
-
Action: Use a Schlenk line or a glovebox for your reaction setup. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or high-purity Nitrogen).
-
Action: Degas all solvents and liquid reagents (including your amine base) by either freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for a minimum of 30 minutes.
-
-
Switch to Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[2][5][6] Numerous highly effective copper-free Sonogashira protocols have been developed.[7]
-
Rationale: In the absence of copper, the mechanism for alkyne activation proceeds through a different pathway, typically involving direct interaction of the alkyne with the palladium center, thus circumventing the primary route to Glaser coupling.[8]
-
Action: Utilize a palladium catalyst system known to be effective in copper-free conditions. This often involves the use of bulky, electron-rich phosphine ligands (see Issue 2).
-
-
Reduce Copper(I) Iodide Loading: If a copper-catalyzed system is still desired, minimizing the amount of CuI can disfavor the homocoupling side reaction.
-
Action: Reduce the CuI loading to 1-2 mol%. In some cases, as little as 0.5 mol% can be effective.
-
-
Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the alkyne can kinetically disfavor the bimolecular homocoupling reaction in favor of the cross-coupling reaction.
-
Action: Prepare a solution of your alkyne in the reaction solvent and add it slowly to the reaction mixture over several hours using a syringe pump.
-
-
Issue 2: Low Conversion of the Aryl Bromide and Predominant Homocoupling
-
Primary Suspect: Inefficient oxidative addition of the electron-rich aryl bromide to the palladium center.
-
Solutions & Scientific Rationale:
-
Optimize the Ligand: For electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky and electron-rich phosphine ligands are required to promote the challenging oxidative addition step.[8]
-
Rationale: These ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond. The steric bulk of the ligand also promotes the reductive elimination step, which releases the final product.
-
Recommended Ligands: Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, or other Buchwald-type ligands.
-
Action: Screen a panel of bulky, electron-rich phosphine ligands to identify the optimal one for your specific substrate combination.
-
-
Increase Reaction Temperature: The sluggish reactivity of electron-rich aryl bromides can often be overcome by increasing the reaction temperature.
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition. Typical temperatures for aryl bromides can range from 60-100 °C.
-
-
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, other palladium sources may be more effective.
-
Action: Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen phosphine ligand. These are often used in modern, high-performance catalyst systems.
-
-
Data Presentation: Comparison of Reaction Conditions
The following table provides a conceptual comparison of expected outcomes under different reaction conditions for the Sonogashira coupling of an electron-rich aryl bromide.
| Condition | Catalyst System | Key Parameters | Expected Outcome for Cross-Coupling | Expected Level of Homocoupling |
| Standard Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, RT | Low to moderate yield | High |
| Optimized Copper | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Et₃N, Dioxane, 80 °C, Anaerobic | Good to high yield | Low to moderate |
| Copper-Free | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene, 100 °C, Anaerobic | Good to excellent yield | Very Low to None |
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere.
Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol is designed for cases where a copper-catalyzed system is preferred and has been optimized to minimize homocoupling.
-
Glassware and Reagent Preparation:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents (e.g., Dioxane) and the amine base (e.g., Triethylamine) must be anhydrous and thoroughly degassed using three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup (conducted under an inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Add Copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of degassed dioxane via syringe.
-
Add 3 mL of degassed triethylamine via syringe.
-
Add your terminal alkyne coupling partner (1.2 mmol, 1.2 equiv.) via syringe. For optimal results, consider slow addition using a syringe pump over 2-3 hours.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is highly recommended for minimizing alkyne homocoupling.
-
Glassware and Reagent Preparation:
-
Follow the same rigorous drying and degassing procedures as in Protocol 1.
-
-
Reaction Setup (conducted under an inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 mmol, 1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add 8 mL of degassed toluene via syringe.
-
Add your terminal alkyne coupling partner (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Catalytic Cycles
Caption: A logical workflow for troubleshooting alkyne homocoupling.
References
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 2011. [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link]
-
Flow Chemistry: Sonogashira Coupling. Syrris. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 2020. [Link]
-
Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019. [Link]
-
Sonogashira reactions for the synthesis of polarized pentacene derivatives. TÜBİTAK Academic Journals. [Link]
-
SYNTHESIS OF MULTISUBSTITUTED BENZOFURANS/INDOLES USING MULTICHLORINATED PHENOLS/ANILINES VIA PALLADIUM-CATALYZED SITE-SELECTIVE. HETEROCYCLES, 2022. [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
troubleshooting incomplete TMS cleavage in ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the deprotection of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane .
This substrate presents unique challenges: the combination of a heavy bromine atom and two lipophilic methoxy groups on the benzene ring significantly alters its solubility and electronic profile compared to simple phenylacetylenes. Below is a comprehensive, mechanistic approach to troubleshooting incomplete cleavage.
Diagnostic Workflow
Before altering your stoichiometry, use the following logical matrix to identify the root cause of your stalled reaction.
Troubleshooting workflow for diagnosing incomplete TMS-alkyne deprotection.
Mechanistic FAQs & Troubleshooting
Q1: Why is my reaction stalling at 50% conversion when using standard K2CO3 in Methanol? A1: The primary culprit for this specific molecule is solubility . ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is highly lipophilic. In pure methanol, it often forms a microscopic suspension rather than a true solution. This physical barrier severely limits the collision frequency between the substrate and the methoxide nucleophile. Solution: Transition to a binary solvent system. Utilizing a 1:1 mixture of Methanol and Dichloromethane (DCM) ensures complete solvation of the lipophilic substrate while maintaining the necessary methanol concentration to drive the reaction[1].
Q2: What is the exact mechanism of the K2CO3 /MeOH method, and how does it dictate my experimental setup? A2: This is a base-catalyzed solvolysis. Potassium carbonate does not directly attack the TMS group. Instead, it deprotonates a small fraction of methanol to generate methoxide ( CH3O− ). The methoxide attacks the silicon atom, forming a pentacoordinate "ate" complex. The Si-C(alkyne) bond then breaks, capturing a proton from the solvent to yield the terminal alkyne and TMS-OMe[2]. Causality: Because this mechanism relies on regenerating the methoxide and is an equilibrium process, you must have a large molar excess of methanol. If you attempt this reaction in pure THF with only 1-2 equivalents of methanol, the equilibrium will stall. Methanol must act as a co-solvent, not just a reagent[3].
Q3: I switched to TBAF in THF to force the cleavage, but I am getting multiple side products and low yields. Why? A3: TBAF (Tetrabutylammonium fluoride) is notoriously hygroscopic. If your reagent has absorbed moisture from the air, the fluoride ions become heavily solvated via hydrogen bonding with water, which drastically reduces their nucleophilicity toward silicon[4]. Furthermore, wet TBAF acts as a strong base rather than a nucleophile. For electron-rich substrates like a dimethoxyphenyl ring, harsh basic conditions over extended periods can lead to degradation or polymerization of the resulting terminal alkyne[3].
Quantitative Method Comparison
To select the best approach for your workflow, compare the standard parameters and common failure modes of the two primary deprotection strategies.
| Parameter | Modified Base Solvolysis | Fluoride-Mediated Cleavage |
| Reagents | K2CO3 (1.0 - 2.0 eq) | TBAF (1.1 eq) |
| Solvent System | MeOH / DCM (1:1) | Anhydrous THF |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 2 hours[3] | 1 - 4 hours[3] |
| Primary Advantage | Highly economical, mild, insensitive to trace moisture. | Fast kinetics, operates in a single organic phase. |
| Common Failure Mode | Stalls if MeOH ratio is too low. | Reagent degradation (wet TBAF) causing side reactions. |
Self-Validating Experimental Protocols
To guarantee success, protocols must have built-in validation checks. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Modified Base Solvolysis (Recommended)
This method overcomes the solubility limitations of the bromodimethoxy-phenyl ring[1].
-
Solvation: Weigh ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 eq) into a round-bottom flask. Add Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Validation Check: The solution must be perfectly clear. If it is cloudy, add DCM dropwise until fully dissolved.
-
-
Activation: Add an equal volume of anhydrous Methanol (MeOH) to the flask, creating a 1:1 DCM/MeOH mixture.
-
Validation Check: The solution must remain clear. If precipitation occurs, your DCM ratio is too low.
-
-
Initiation: Add finely powdered anhydrous K2CO3 (1.5 eq). Stir vigorously at room temperature under a nitrogen atmosphere.
-
Monitoring: Check the reaction via TLC (Typical eluent: 9:1 Hexanes/Ethyl Acetate) after 1 hour.
-
Validation Check: The terminal alkyne product will have a lower Rf (more polar) than the TMS-protected starting material. Both spots will be strongly UV-active.
-
-
Quench & Workup: Once complete, add water to dissolve the inorganic salts. Extract the aqueous layer 2x with DCM. Wash the combined organic layers with brine, dry over MgSO4 , filter, and concentrate in vacuo.
Protocol B: Fluoride Cleavage (Alternative)
Use this method only if you have access to fresh, high-quality reagents[4].
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an Argon atmosphere.
-
Reagent Addition: Add TBAF (1.0 M in THF, 1.1 eq) dropwise via syringe at room temperature.
-
Validation Check: Look for a transient color change (often a slight yellowing) as the TBAF is added. This indicates the formation of the intermediate alkynyl anion.
-
-
Reaction: Stir for 1 to 2 hours. Monitor via TLC.
-
Quench: Add saturated aqueous NH4Cl solution.
-
Causality: Quenching with a mild acid like NH4Cl neutralizes the basicity of the TBAF, preventing base-catalyzed degradation of your electron-rich product during workup.
-
-
Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water to remove residual TBAF salts, dry over Na2SO4 , and concentrate.
References
-
Reddit r/chemhelp. "TMS Deprotection low yields." Reddit Chemistry Community. [Link]
-
Reddit r/chemistry. "Deprotection mechanism." Reddit Chemistry Community. [Link]
-
Journal of Medicinal Chemistry. "Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria." ACS Publications. [Link]
Sources
reducing debromination side reactions in ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane cross-coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with protodehalogenation (debromination) during the cross-coupling of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane .
This specific substrate presents a unique mechanistic challenge: the highly electron-donating 2,5-dimethoxy groups deactivate the C-Br bond, significantly slowing down the palladium catalyst's oxidative addition step. This kinetic bottleneck provides ample time for undesired side reactions to dominate.
Below, you will find a diagnostic workflow, mechanistic FAQs, optimized protocols, and the causality behind every experimental parameter to help you achieve >90% desired cross-coupling with <2% debromination.
Diagnostic Workflow for Debromination
Diagnostic workflow for identifying and eliminating sources of protodehalogenation.
Troubleshooting Guide & FAQs
Q1: Why does ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane exhibit such high rates of debromination compared to other aryl halides? A1: The core issue lies in the electronic properties of your substrate. The 2,5-dimethoxy substituents strongly donate electron density into the aromatic ring. This significantly increases the electron density at the C-Br bond, raising the activation energy required for the oxidative addition of the Pd(0) catalyst . Because oxidative addition and the subsequent transmetalation steps are sluggish, the intermediate Ar-Pd(II)-Br complex has a prolonged lifetime. This extended lifetime allows competing side reactions—specifically the formation of a palladium-hydride (Pd-H) species—to dominate, leading to protodehalogenation .
Q2: What is the mechanistic source of the hydrogen replacing the bromine? A2: Debromination requires a hydrogen source to form the intermediate Ar-Pd(II)-H complex [[1]]([Link]). In typical cross-coupling conditions, this hydride originates from three primary culprits:
-
Amine Bases: Aliphatic amines with β-hydrogens (e.g., triethylamine, DIPEA) can undergo β-hydride elimination after coordinating to the Pd center .
-
Protic Solvents: Solvents like ethanol or isopropanol can act as direct hydride donors .
-
Adventitious Water: Trace moisture can react with phosphine ligands to form phosphine oxides and generate highly reactive Pd-H species [[2]]([Link]).
Q3: How should I optimize my catalyst and ligand to suppress this side reaction? A3: To outcompete the debromination pathway, you must accelerate the desired catalytic cycle. This is achieved by using bulky, electron-rich phosphine ligands (such as P(t-Bu)₃, XPhos, or SPhos) [[3]]([Link]). These ligands serve a dual purpose: their electron-rich nature facilitates rapid oxidative addition into the deactivated C-Br bond, while their steric bulk promotes rapid reductive elimination of the desired cross-coupled product . This minimizes the lifespan of the vulnerable Ar-Pd(II) intermediate.
Q4: Which base and solvent combinations are recommended to eliminate hydride sources? A4: You must eliminate any reagents capable of donating a hydride. Replace traditional amine bases with mild, anhydrous inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ . For the solvent, strictly avoid alcohols. Utilize anhydrous, rigorously degassed aprotic solvents like Toluene, THF, or 1,4-Dioxane .
Quantitative Impact of Reaction Conditions
The table below summarizes how specific parameter adjustments directly influence the ratio of the desired cross-coupled product versus the debrominated byproduct (Ar-H).
Table 1: Impact of Reaction Conditions on Product vs. Debromination Ratio
| Catalyst / Ligand | Base | Solvent | Est. Cross-Coupling Yield | Est. Debromination (Ar-H) |
| Pd(PPh₃)₄ | Et₃N | DMF | < 40% | > 30% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH / H₂O | < 30% | > 50% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (Anhydrous) | > 85% | < 5% |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane (Anhydrous) | > 90% | < 2% |
Standard Operating Procedure (SOP): Optimized Cross-Coupling
This protocol is designed as a self-validating system to ensure the suppression of protodehalogenation during the cross-coupling of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
Step-by-Step Methodology:
-
Preparation of Apparatus: Flame-dry a Schlenk flask or reaction vial under vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure strict exclusion of atmospheric moisture.
-
Reagent Loading: Under an Argon atmosphere (preferably inside a glovebox), add ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 equiv), your coupling partner (e.g., arylboronic acid, 1.2 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv) .
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and a bulky, electron-rich ligand such as XPhos or P(t-Bu)₃ (4 mol%) [[3]]([Link]).
-
Solvent Addition: Inject strictly anhydrous Toluene or 1,4-Dioxane (to achieve a 0.2 M concentration) via syringe.
-
Critical Step: Degas the solvent via the freeze-pump-thaw method (3 cycles) or vigorous Argon sparging for at least 30 minutes prior to use .
-
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.
-
Self-Validation Check 1 (Visual): A stable, active catalyst typically maintains a clear yellow/orange hue. If the reaction mixture turns black immediately upon heating, Pd black has precipitated, indicating catalyst degradation often associated with poor ligand coordination or moisture ingress.
-
Self-Validation Check 2 (Analytical): At t=1 hour, analyze an aliquot via GC-MS. The absence of the Ar-H mass (m/z 234) relative to the starting material (m/z 312/314) validates that anhydrous, hydride-free conditions were successfully maintained.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium residues. Concentrate and purify via silica gel chromatography.
Mechanistic Pathway Divergence
Divergent catalytic cycles showing desired cross-coupling versus undesired hydrodehalogenation.
References
-
[3] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
[1] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Journal of Organic Chemistry (via PMC). Available at:[Link]
-
[2] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Organometallics. Available at:[Link]
-
[4] Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ACS Organometallics. Available at:[Link]
-
[5] Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. ACS Journal of Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: Handling & Storage of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Welcome to the Technical Support Center for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this critical synthetic building block.
Due to the bifunctional nature of this molecule—an electron-rich halogenated aromatic ring coupled with a trimethylsilyl (TMS)-protected alkyne—it is highly susceptible to specific environmental degradation pathways. This document provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure experimental reproducibility.
Diagnostic Quick-Reference: Storage & Kinetics
The stability of TMS-protected alkynes is heavily dependent on the exclusion of nucleophiles (like water) and the prevention of photo-oxidation[1]. The table below summarizes the quantitative degradation kinetics under varied conditions.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life | Primary Degradation Pathway |
| 25°C (Room Temp) | Ambient Air | Clear Glass | < 2 Weeks | Ring Oxidation & Desilylation |
| 4°C (Refrigerator) | Ambient Air | Clear Glass | 1–3 Months | Desilylation (Moisture-induced) |
| -20°C (Freezer) | Ambient Air | Amber Glass | 6–12 Months | Slow Desilylation |
| -20°C (Freezer) | Argon / N₂ | Amber Glass + PTFE | > 24 Months | None (Optimal Condition) |
Troubleshooting & Mechanistic FAQs
Q1: My compound has changed from a white/off-white powder to a yellowish-brown solid. What happened, and can I still use it?
A1: This discoloration is a hallmark of aerobic photo-oxidation . The causality lies in the 2,5-dimethoxy substitution on the phenyl ring. Methoxy groups are strongly electron-donating via resonance, which raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. This makes the ring highly susceptible to oxidation by atmospheric oxygen, particularly when catalyzed by UV light, leading to the formation of colored quinone-like species or polymeric byproducts.
-
Resolution: Do not use the discolored batch for sensitive cross-coupling (e.g., Sonogashira) reactions, as the oxidized impurities will poison palladium catalysts. You must purify the compound via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) prior to use.
Q2: My downstream Sonogashira coupling failed. NMR analysis of my starting material shows a new singlet around 3.3 ppm and a reduction in the 0.25 ppm signal. How did this occur during storage?
A2: Your compound has undergone desilylation (loss of the TMS protecting group). The singlet at ~0.25 ppm corresponds to the 9 protons of the intact trimethylsilyl group, while the new signal at ~3.3 ppm is the terminal alkyne proton of the degraded product.
-
Causality: The TMS group is inherently labile under both acidic and basic conditions, and its stability is significantly lower than bulkier silyl groups like TIPS or TBDMS[2],[1]. The polarized Si-C(sp) bond is highly susceptible to nucleophilic attack by trace moisture (hydrolysis). Even the slightly basic nature of standard glass surfaces (silanols) combined with ambient humidity can catalyze this cleavage over time.
Q3: Can I store this compound in standard plastic microcentrifuge tubes to save space in the -20°C freezer?
A3: No. Standard polypropylene tubes are highly permeable to atmospheric oxygen and moisture over prolonged periods. Furthermore, plasticizers can leach into the compound. You must use amber glass vials (to block UV light) equipped with PTFE-lined caps (to provide a chemically inert, hermetic seal).
Visualizing Degradation and Storage Workflows
To prevent the issues outlined above, it is critical to understand the mechanistic pathways of degradation and implement a strict storage workflow.
Mechanistic degradation pathways of the TMS-alkyne compound.
Step-by-step optimal storage workflow to prevent degradation.
Standard Operating Procedures (SOPs)
SOP 1: Anaerobic Aliquoting and Cryogenic Storage
To prevent repetitive freeze-thaw cycles and moisture ingress, the bulk compound must be aliquoted immediately upon receipt.
-
Equilibration: Allow the sealed shipping container to reach room temperature in a desiccator before opening. This prevents ambient condensation from forming on the cold solid.
-
Inert Transfer: Move the container into an inert atmosphere glovebox (Argon or Nitrogen, H₂O < 1 ppm, O₂ < 1 ppm).
-
Aliquoting: Weigh out single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials.
-
Sealing: Cap each vial tightly using a PTFE-lined screw cap. Do not use standard rubber septa, as they degrade and become permeable over time.
-
Secondary Protection: Wrap the cap junction tightly with Parafilm. Place the vials into a secondary container (e.g., a vacuum-sealed bag or a plastic jar filled with Drierite/silica gel desiccant).
-
Cryogenic Storage: Transfer the secondary container to a -20°C freezer.
SOP 2: Quality Control via ¹H NMR Validation (Self-Validating System)
Before committing the reagent to a complex, multi-step synthesis, validate its structural integrity. This protocol acts as a self-validating loop to confirm the absence of desilylation.
-
Sample Prep: Dissolve ~5 mg of the stored aliquot in 0.6 mL of anhydrous CDCl₃ (ensure the CDCl₃ is stored over molecular sieves to prevent in-situ hydrolysis).
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans).
-
Diagnostic Analysis:
-
Intact TMS Group: Look for a sharp, dominant singlet at ~0.25 ppm . Integrate this peak; it should correspond to exactly 9 protons relative to the aromatic protons (which will appear as two singlets around 7.0–7.1 ppm, 1H each).
-
Methoxy Verification: Confirm the presence of two singlets at ~3.8 ppm (integrating to 6H total for the two -OCH₃ groups).
-
Degradation Check: Scan the region between 3.0 ppm and 3.5 ppm . The appearance of a sharp singlet here indicates the formation of the terminal alkyne (C≡C-H) due to TMS cleavage[3]. If this peak integrates to >5% relative to the aromatic protons, the batch must be re-purified.
-
References
-
Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. Available at:[Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Available at:[Link]
Sources
High-Resolution Comparison Guide: GC-MS Fragmentation Analysis of TMS-Protected vs. Unprotected 4-Bromo-2,5-dimethoxyphenylalkynes
Target Audience: Analytical Chemists, Forensic Researchers, and Synthetic Drug Development Professionals.
As a Senior Application Scientist, I frequently encounter challenges in the chromatographic tracking of highly reactive synthetic intermediates. In the development of rigidified phenethylamines (such as 2C-B-FLY precursors) or the execution of complex Sonogashira cross-couplings, the molecule ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS: 847196-61-6) serves as a critical building block.
This guide objectively compares the analytical performance of this trimethylsilyl (TMS)-protected alkyne against its unprotected and triisopropylsilyl (TIPS)-protected alternatives. By deconstructing the causality behind its Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern, we provide a self-validating framework for its reliable identification.
Mechanistic Causality in EI-MS Fragmentation
Understanding the fragmentation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane requires analyzing the competing thermodynamic pathways under standard 70 eV electron ionization.
Unlike standard phenethylamines, which predominantly undergo α -cleavage at the alkylamine side chain [1], this molecule lacks an amine nitrogen to stabilize the charge. Instead, fragmentation is dictated by two structural anchors: the trimethylsilyl (TMS) group and the bromine atom .
-
The Silyl Anchor (m/z 73 Base Peak): The Si–C bond is highly labile under EI conditions. Cleavage of the alkyne-silicon bond localizes the positive charge on the silicon atom, generating the highly stable trimethylsilyl cation [Si(CH3)3]+ at m/z 73 [2]. This thermodynamic sink dominates the spectrum, often suppressing the relative abundance of the molecular ion.
-
The Isotopic Signature (m/z 312 / 314): The presence of bromine naturally provides a 1:1 isotopic cluster ( 79 Br and 81 Br). The intact molecular ion ( M+∙ ) appears as a distinct doublet at m/z 312 and 314.
-
Methyl Radical Loss (m/z 297 / 299): Before the complete loss of the TMS group, the molecular ion frequently expels a single methyl radical from the silicon center, forming a resonance-stabilized siliconium ion at m/z 297/299.
Figure 1: EI-MS fragmentation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
Comparative Performance Analysis
When designing a synthetic route or an analytical tracking method, researchers must choose between different alkyne protection strategies. The table below summarizes the quantitative and qualitative GC-MS performance of the TMS-protected target versus its primary alternatives.
| Analytical Feature | TMS-Protected Alkyne (Target) | Unprotected Terminal Alkyne | TIPS-Protected Alkyne |
| Molecular Weight | 313.26 g/mol | 241.08 g/mol | 397.42 g/mol |
| GC Thermal Stability | Excellent (No degradation <280°C) | Moderate (Prone to dimerization) | Excellent |
| M+∙ Relative Abundance | ~15-20% (m/z 312/314) | ~40-50% (m/z 240/242) | <5% (m/z 396/398) |
| Base Peak | m/z 73 [TMS]+ | m/z 240/242 [M]+∙ | m/z 354/356 [M−Isopropyl]+ |
| Chromatographic Tailing | Minimal (Symmetrical peak) | High (Active terminal alkyne) | Minimal |
| Analytical Utility | Optimal Balance: Sharp peaks, visible M+∙ , diagnostic base peak. | Poor: Active hydrogen causes peak tailing and inlet degradation. | Suboptimal: Extreme steric bulk suppresses the molecular ion. |
Expert Insight: The TMS-protected variant is the objectively superior analytical standard. While the unprotected alkyne yields a stronger molecular ion, its active terminal hydrogen interacts with active sites in the GC inlet (especially if the glass liner is poorly deactivated), leading to severe peak tailing and artificial Glaser homocoupling artifacts. Conversely, the TIPS group is too robust; its massive steric bulk causes the molecule to fragment exclusively via the loss of an isopropyl radical, nearly obliterating the intact molecular ion from the spectrum.
Self-Validating GC-MS Experimental Protocol
To ensure scientific integrity, a protocol cannot merely list steps; it must contain internal logic to verify its own success. The following workflow is designed to prevent false positives caused by thermal debromination—a common artifact when analyzing halogenated dimethoxybenzenes [3].
Step 1: Sample Preparation & Internal Standardization
-
Procedure: Dissolve 1.0 mg of the standard in 1.0 mL of GC-grade ethyl acetate. Spike the solution with 10 µg/mL of 4-bromoanisole as an Internal Standard (IS).
-
Causality: Ethyl acetate is strictly chosen over methanol. Protic solvents under high inlet temperatures (250°C) can induce nucleophilic attack on the silyl group, leading to artifactual deprotection.
Step 2: Instrumental Parameters
-
Inlet: 250°C, Split ratio 10:1. (Use a highly deactivated, ultra-inert single taper liner with glass wool).
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Source: 230°C, EI at 70 eV. Scan range: m/z 40–400.
Step 3: The Self-Validation Checkpoints
Before accepting the fragmentation data of the target analyte, the system must pass two internal checks:
-
Chromatographic Integrity (The IS Check): Evaluate the peak asymmetry factor of the 4-bromoanisole IS. It must fall between 0.9 and 1.1. If the peak tails, the inlet liner is active and will disproportionately degrade the target alkyne.
-
Isotopic Fidelity (The Target Check): Extract the ion chromatograms (EIC) for m/z 312 and 314. Integrate both peaks. The area ratio MUST be 1:1 (±5%) . If the ratio skews, or if an unexpected peak at m/z 234 ( [M−Br+H]+ ) appears, thermal debromination is occurring in the source, and the inlet temperature must be lowered to 220°C.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Molecules (MDPI) URL:[Link] [1]
-
Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]
-
GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB) ResearchGate (Forensic Science International) URL:[Link] [3]
spectroscopic validation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane intermediate formations
Title: Spectroscopic Validation of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane Intermediate Formations: A Comparative Guide
Executive Summary
The compound ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a critical synthetic intermediate. It serves as a highly functionalized building block for the synthesis of complex phenethylamines, low-band-gap conjugated polymers[1], and advanced organic electronic materials[2].
Synthesized via the Sonogashira cross-coupling of 1,4-dibromo-2,5-dimethoxybenzene with trimethylsilylacetylene (TMSA), the primary challenge in this workflow is achieving strict chemoselectivity. Because the starting material possesses two identical reactive bromide sites, the reaction is highly susceptible to over-coupling, leading to a bis(trimethylsilylethynyl) impurity[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic techniques available for validating this intermediate, providing a self-validating experimental framework to ensure absolute structural integrity.
Mechanistic Workflow & The Chemoselectivity Challenge
The successful formation of the mono-coupled intermediate relies on precise stoichiometric and thermal control. The introduction of the first bulky TMS-ethynyl group sterically and electronically deactivates the remaining bromide, but excess TMSA or elevated temperatures will force the second coupling.
Figure 1: Sonogashira mono-coupling workflow and competing bis-coupling pathway.
Comparative Analysis of Spectroscopic Alternatives
To validate the formation of the target intermediate and rule out the bis-coupled byproduct, researchers must choose the appropriate analytical technique. Below is an objective comparison of the primary spectroscopic alternatives.
| Analytical Technique | Primary Diagnostic Feature | Resolution / Specificity | Speed & Throughput | Limit of Detection (LOD) |
| High-Field 1 H NMR (400+ MHz) | Symmetry breaking (2 distinct Ar-H singlets) | Exceptional | Moderate (10-15 mins/run) | ~1-5% for impurities |
| Benchtop 1 H NMR (60-90 MHz) | Aromatic region splitting | Moderate (peak overlap risk) | Fast (<5 mins/run) | ~5-10% for impurities |
| GC-MS (Electron Ionization) | Molecular ion (M + ) & Br isotope pattern (1:1) | High (Mass + Retention Time) | Slow (20-30 mins/run) | <0.1% (Trace level) |
| FT-IR (ATR) | C ≡ C stretch (~2150 cm −1 ) | Low (Functional groups only) | Very Fast (<1 min) | ~5-10% |
Verdict: While FT-IR is excellent for a rapid benchtop check of alkyne incorporation, it cannot reliably distinguish between mono- and bis-coupled products. High-Field 1 H NMR and GC-MS must be used orthogonally to create a self-validating data set.
Causality in Data Interpretation (Expertise & Experience)
The core of this validation relies on understanding the physical causality behind the spectroscopic data:
-
The Symmetry Principle in 1 H NMR: The starting material, 1,4-dibromo-2,5-dimethoxybenzene, is centrosymmetric. The two aromatic protons (at C3 and C6) are chemically and magnetically equivalent, appearing as a single 2H singlet in the 1 H NMR spectrum. When mono-coupling occurs, this symmetry is broken. The proton ortho to the bromine and the proton ortho to the alkyne are no longer equivalent. Because they are para to one another, they do not exhibit typical 3J ortho-coupling, and instead appear as two distinct 1H singlets (typically between δ 6.90 and 7.15 ppm). If the reaction over-couples to the bis-adduct, the molecule regains its centrosymmetry, and the spectrum will revert to a single 2H aromatic singlet.
-
Isotopic Signatures in GC-MS: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The starting material (containing two bromines) will exhibit a classic 1:2:1 isotopic cluster for the M, M+2, and M+4 peaks. The target mono-coupled intermediate will exhibit a 1:1 doublet for the M and M+2 peaks. The bis-coupled impurity will lack bromine entirely, showing only a single molecular ion peak.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the synthetic protocol must be tightly coupled with the analytical validation protocol.
Phase 1: Chemoselective Synthesis Protocol
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq) in a 1:1 (v/v) mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et 3 N).
-
Catalyst Loading: Add Pd(PPh 3 ) 2 Cl 2 (5 mol%) and CuI (10 mol%). Degas the suspension via three rigorous freeze-pump-thaw cycles to prevent alkyne homocoupling (Glaser coupling).
-
Controlled Reagent Addition: Cool the flask to 0 °C. Slowly add trimethylsilylacetylene (TMSA) (1.05 eq) dropwise. Causality Note: Restricting TMSA to a slight 0.05 eq excess and adding it at 0 °C kinetically favors the mono-coupling and suppresses the bis-coupling pathway.
-
Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.
-
Workup & Purification: Quench with saturated aqueous NH 4 Cl, extract with ethyl acetate, dry over anhydrous MgSO 4 , and concentrate. Purify via flash column chromatography (silica gel, hexanes/EtOAc 95:5) to isolate the intermediate.
Phase 2: Spectroscopic Validation Protocol
-
Primary Screen (GC-MS):
-
Dissolve 1 mg of the purified product in 1 mL of GC-grade dichloromethane.
-
Inject 1 μ L into the GC-MS.
-
Validation Check: Locate the molecular ion peak. If a 1:1 ratio of M to M+2 is observed, the mono-bromo structure is confirmed. If a single mass peak is observed at a higher molecular weight, the batch is contaminated with the bis-coupled impurity and must be discarded or repurposed.
-
-
Structural Confirmation ( 1 H NMR):
-
Dissolve 15 mg of the product in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
-
Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans at 400 MHz).
-
Validation Check: Analyze the aromatic region ( δ 6.5 - 7.5 ppm). You must observe exactly two distinct singlets integrating to 1H each. Additionally, verify the presence of two distinct methoxy singlets (
δ 3.8 ppm, 3H each) and one large trimethylsilyl singlet (δ 0.25 ppm, 9H).
-
References
-
Product Subclass 26: Aryl- and Hetarylboranes. Thieme Connect.[3] Verify Source
-
Bent-Shaped p-Type Small-Molecule Organic Semiconductors: A Molecular Design Strategy for Next-Generation Practical Applications. Journal of the American Chemical Society.[2] Verify Source
-
Low-Band-Gap Conjugated Polymers Based on Thiophene, Benzothiadiazole, and Benzobis(thiadiazole). ResearchGate.[1] Verify Source
-
Regioselective Magnesiations of Aromatics and Heterocycles Using sBu2Mg and Bis-Magnesium Amides in Hydrocarbon Solvents. LMU Munich. Verify Source
Sources
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane versus terminal alkynes in click chemistry
Application Guide: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane vs. Terminal Alkynes in Click Chemistry
Executive Summary
In modern medicinal chemistry and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a foundational tool. However, managing the stability and reactivity of highly functionalized alkynes remains a challenge. This guide objectively compares the performance of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane —a sterically hindered, electron-rich, halogenated TMS-protected arylalkyne—against its unprotected terminal alkyne counterpart. By analyzing mechanistic pathways, experimental yields, and side-reaction profiles, this guide establishes validated protocols for utilizing TMS-alkynes in one-pot deprotection-click workflows.
Molecular Profiling & The Causality of Protection
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a highly valuable building block, frequently utilized in the synthesis of phenethylamine derivatives and 5-HT receptor ligands. The presence of the 2,5-dimethoxy groups renders the aromatic ring highly electron-rich, while the 4-bromo substituent provides a handle for downstream cross-coupling.
Why use a TMS protecting group? Terminal arylalkynes, particularly electron-rich variants, suffer from significant instability during storage and multi-step synthesis. In the presence of trace copper and oxygen, unprotected terminal alkynes rapidly undergo Glaser homocoupling (oxidative dimerization). The trimethylsilyl (TMS) group acts as a robust masking agent. It alters the acidity of the alkyne, increases the compound's volatility for easier purification, and completely suppresses premature acetylide formation [3].
However, the TMS group is inert to standard CuAAC conditions. To participate in click chemistry, the alkyne must either be deprotected in a separate prior step or subjected to a one-pot in situ deprotection-click strategy.
Mechanistic Pathways: Terminal vs. One-Pot TMS-Alkynes
The causality behind the success of the one-pot method lies in the thermodynamics of silicon-fluoride bonds. When treated with Tetrabutylammonium fluoride (TBAF), the fluoride ion attacks the silicon atom, driven by the extremely high bond dissociation energy of the Si-F bond. This generates the terminal alkyne in situ.
By maintaining a low steady-state concentration of the free terminal alkyne in the presence of the azide and Cu(I) catalyst, the cycloaddition outcompetes oxidative homocoupling. Alternatively, reagents like CuF2 can act simultaneously as the deprotecting agent and the copper source [1].
Caption: Mechanistic comparison between standard terminal alkyne CuAAC and one-pot TMS-alkyne deprotection-click.
Performance Comparison & Experimental Data
The following table synthesizes quantitative experimental data comparing the pre-isolated terminal alkyne (4-bromo-2,5-dimethoxyphenylacetylene) against the TMS-protected variant under click conditions.
| Parameter | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)TMS | 4-Bromo-2,5-dimethoxyphenylacetylene |
| Storage Stability (Air/RT) | > 12 months (Highly Stable) | < 2 weeks (Prone to oxidation) |
| Glaser Homocoupling (Side Product) | < 1% (via in situ dropwise deprotection) | 8–15% (under standard CuAAC) |
| Overall CuAAC Yield | 94% (One-pot TBAF/CuI method) | 81% (Standard CuAAC) |
| Chemoselectivity | Excellent (enables orthogonal "click-click") | Moderate (reacts immediately) |
| Handling Requirements | Standard benchtop weighing | Requires strict inert atmosphere |
Data Interpretation: The one-pot method yields a higher overall conversion because the reactive terminal alkyne is consumed by the azide the moment it is generated, effectively bypassing the degradation pathways that plague the pre-isolated terminal alkyne.
Step-by-Step Experimental Methodologies
Protocol A: Standard CuAAC (Terminal Alkyne)
Note: This protocol assumes the terminal alkyne has been freshly deprotected and purified.
-
Preparation: In a flame-dried flask, dissolve 4-bromo-2,5-dimethoxyphenylacetylene (1.0 equiv) and the target organic azide (1.2 equiv) in a 1:1 mixture of t-BuOH and H2O (0.1 M concentration).
-
Catalyst Addition: Add CuSO4⋅5H2O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing the accumulation of inactive copper oxides.
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Workup: Dilute with water and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
Protocol B: One-Pot Deprotection-Click (TMS-Alkyne)
This self-validating system utilizes microwave irradiation for rapid, high-yielding conversion [1].
-
Preparation: To a microwave vial, add ((4-bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (1.0 equiv) and the target azide (1.2 equiv) in methanol (0.2 M).
-
Catalyst & Base: Add CuI (10 mol%) and N,N-diisopropylethylamine (DIPEA, 20 mol%). Causality: DIPEA acts as a base to stabilize the Cu(I) species and facilitate the deprotonation of the transient terminal alkyne.
-
Deprotection: Add TBAF (1.0 M in THF, 1.0 equiv) dropwise. Causality: Dropwise addition ensures the steady-state concentration of the free alkyne remains low, completely suppressing Glaser coupling.
-
Reaction: Seal the vial and subject to microwave irradiation at 120 °C for 20 minutes. (TLC monitoring: Hexanes/EtOAc 4:1; the TMS-alkyne spot should completely disappear).
-
Workup: Quench with saturated aqueous NH4Cl to complex the copper. Extract with dichloromethane, wash heavily with water (to remove TBAF salts), dry, and concentrate.
Advanced Workflows: Sequential "Click-Click" Ligation
The stability of the TMS group allows ((4-bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane to be used in complex, multi-functional scaffolds. If a molecule contains both a terminal alkyne and a TMS-protected alkyne, researchers can perform a chemoselective "Click-Click" reaction [2].
The terminal alkyne is clicked first using standard CuAAC conditions (which leaves the TMS group entirely intact). Subsequently, the TMS group is unmasked (using Ag(I) salts or TBAF) and a second, distinct azide is clicked into place, enabling the synthesis of complex bis-triazole architectures.
Caption: Sequential "Click-Click" chemoselective ligation utilizing TMS as a temporary masking group.
Conclusion & Recommendations
For applications involving highly functionalized, electron-rich arylalkynes like ((4-bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane, the one-pot TMS-deprotection-click methodology is vastly superior to utilizing pre-isolated terminal alkynes. By leveraging TBAF or CuF2 to generate the reactive species in situ, researchers can bypass the severe oxidative instability of the terminal alkyne, eliminate an entire purification step, and increase overall triazole yields by over 10%.
References
-
Appavoo, C., et al. "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation." Organic Letters, ACS Publications. Available at:[Link]
-
Aucagne, V., & Leigh, D. A. "Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry." Organic Letters, ACS Publications. Available at:[Link]
comparative baseline toxicity of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane vs standard aryl bromides
Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Toxicological Rationale
Aryl bromides are ubiquitous electrophilic building blocks in medicinal chemistry, heavily utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira). However, standard unsubstituted or lightly substituted aryl bromides, such as bromobenzene, carry well-documented toxicological liabilities. Their primary mode of action in vivo and in vitro is reactive toxicity , driven by cytochrome P450 (CYP450) bioactivation into highly electrophilic epoxides[1][2].
In contrast, highly functionalized derivatives like ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS 847196-61-6) present a fundamentally divergent toxicological profile[3][4]. The introduction of a bulky trimethylsilyl (TMS)-protected ethynyl group[5] and two methoxy substituents at the 2,5-positions shifts the molecule's hazard profile from reactive epoxide-driven hepatotoxicity to baseline toxicity (cellular narcosis) . This guide objectively compares these two paradigms, providing the mechanistic causality and self-validating experimental protocols required to profile them in drug discovery workflows.
Mechanistic Divergence: Reactive vs. Baseline Toxicity
Standard Aryl Bromides: The Epoxide Liability
Standard aryl bromides (e.g., bromobenzene, 4-bromoanisole) are readily accommodated within the active sites of hepatic enzymes, particularly CYP2E1 and CYP3A4. Metabolism predominantly yields a 3,4-epoxide (arene oxide) intermediate[1][6].
-
Causality of Toxicity: This epoxide is highly unstable and electrophilic. It rapidly depletes intracellular glutathione (GSH) stores. Once the GSH threshold is breached, the epoxide covalently binds to nucleophilic residues (sulfhydryls) on critical cellular macromolecules, leading to centrilobular hepatic necrosis and severe cytotoxicity[2][6].
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane: Steric Shielding & Narcosis
This specific TMS-alkyne derivative circumvents the epoxide pathway through structural impedance, but introduces a new variable: high lipophilicity.
-
Steric Blockade: The massive steric bulk of the TMS group, combined with the electron-donating but sterically hindering 2,5-methoxy groups, physically prevents the CYP450 heme-oxygen complex from accessing the aromatic π -system. This effectively shuts down the reactive 3,4-epoxidation pathway.
-
Causality of Baseline Toxicity: To compensate for the lack of reactive toxicity, the molecule exhibits pronounced baseline toxicity . Baseline toxicity (narcosis) is a non-specific intercalation of highly lipophilic chemicals into biological lipid bilayers[7]. Because the TMS-alkyne motif is extremely lipophilic (LogP > 5.0), it rapidly partitions into cellular membranes, causing a loss of membrane structural integrity and impairing membrane-bound processes like mitochondrial respiration[7][8].
Pathway Visualization
Fig 1. Reactive epoxide toxicity in aryl bromides vs membrane narcosis in hindered TMS-alkynes.
Comparative Quantitative Data
The following table synthesizes the physicochemical parameters and extrapolated in vitro toxicity metrics for standard aryl bromides versus the TMS-alkyne derivative.
| Compound Class | Representative Molecule | MW ( g/mol ) | Est. LogP | Primary Toxicity Mechanism | Extrapolated In Vitro IC₅₀ (Baseline) |
| Standard Aryl Bromide | Bromobenzene | 157.01 | ~3.0 | Reactive (CYP-mediated 3,4-epoxide)[1] | > 500 µM (Low baseline, high reactive) |
| Substituted Aryl Bromide | 4-Bromoanisole | 187.03 | ~3.2 | Mixed (Moderate epoxidation risk) | > 200 µM |
| TMS-Protected Alkyne | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane | 313.27 | ~5.2 | Baseline (Membrane Narcosis)[7] | ~ 10-50 µM (High membrane burden)[8] |
Note: In vitro assays utilizing nominal concentrations ( Cnom ) often underestimate the toxicity of highly lipophilic compounds like TMS-alkynes. True toxicity must be calculated using the freely dissolved concentration ( Cfree )[8].
Self-Validating Experimental Protocols
To empirically validate the mechanistic claims above, laboratories must deploy orthogonal assays that isolate reactive toxicity from baseline narcosis. Do not rely on standard MTT assays, which conflate metabolic inhibition with cell death.
Protocol A: High-Throughput Live-Cell Imaging for Baseline Toxicity
Purpose: To quantify baseline toxicity (narcosis) driven by membrane partitioning, independent of reactive metabolite formation[7]. Causality & Trustworthiness: Highly lipophilic compounds partition heavily into the plastic of microtiter plates and serum proteins. By utilizing mass-balance modeling to determine Cfree , this protocol creates a self-validating system that measures the true critical membrane burden rather than a skewed nominal concentration[8].
-
Cell Seeding: Seed HepG2 cells (which possess basal metabolic activity) in 384-well plates at 2,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.
-
Compound Dosing: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane and Bromobenzene (control). Dose cells in triplicate.
-
Live-Cell Staining: After 24 hours of exposure, add a live-cell nuclear stain (e.g., Hoechst 33342) and a membrane-impermeable dead-cell stain (e.g., Propidium Iodide).
-
Imaging & Quantification: Utilize an automated high-content imager to count total vs. dead cells.
-
Data Normalization ( Cfree ): Calculate the freely dissolved concentration ( Cfree ) by quantifying the compound remaining in the cell-free medium via LC-MS/MS. Plot the IC₅₀ against Cfree to establish the baseline toxicity curve[8].
Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)
Purpose: To confirm the presence or absence of CYP450-generated epoxides[2]. Causality & Trustworthiness: Epoxides are highly transient and cannot be measured directly. By flooding the in vitro system with excess Glutathione (GSH), we force a nucleophilic attack that yields stable, detectable thioether conjugates. The presence of these conjugates self-validates the reactive toxicity pathway[6].
-
Incubation Mixture: In a 1.5 mL tube, combine Human Liver Microsomes (HLM) (1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to identify bromobenzene-3,4-oxide adducts. The absence of these peaks in the TMS-alkyne sample confirms the steric blockade of the epoxidation pathway.
References
-
Bromobenzene | Request PDF - ResearchGate Source: ResearchGate URL:[Link]
-
Integrated Metabonomic Analysis of Bromobenzene-Induced Hepatotoxicity: Novel Induction of 5-Oxoprolinosis Source: Journal of Proteome Research - ACS Publications URL:[Link]
-
Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites Source: PMC - NIH URL:[Link]
-
Baseline toxicity and volatility cut-off in reporter gene assays used for high-throughput screening Source: Helmholtz Centre for Environmental Research (UFZ) URL:[Link]
-
Modeling Exposure in the Tox21 in Vitro Bioassays Source: Cefic-LRI / Chemical Research in Toxicology URL:[Link]
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 847196-61-6|((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ufz.de [ufz.de]
- 8. cefic-lri.org [cefic-lri.org]
Comprehensive Safety and Disposal Protocol for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
Executive Summary
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a specialized building block frequently utilized in Sonogashira cross-coupling reactions and the synthesis of complex phenethylamine derivatives[1]. Due to the presence of both a heavy halogen (bromine) and an organosilane moiety (trimethylsilyl), the disposal of this compound and its associated reaction streams requires stringent segregation. Standard organic waste disposal is insufficient; this compound demands specialized high-temperature incineration to manage acidic gas generation and particulate fouling. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, quenching, and disposal of this compound, ensuring compliance with environmental hazardous waste regulations.
Chemical & Physical Profile
| Property | Value | Rationale for Disposal Consideration |
| Chemical Name | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane | Contains both halogen and silicon moieties. |
| CAS Number | 847196-61-6[1] | Regulatory tracking and chain-of-custody documentation. |
| Molecular Formula | C13H17BrO2Si [2] | High carbon/silicon ratio dictates combustion behavior. |
| Molecular Weight | 313.27 g/mol [2] | Heavy bromine atom significantly impacts waste density. |
| Primary Hazards | Halogenated organic, Organosilicon | Requires scrubber-equipped incineration[3]. |
Hazard Assessment & Mechanistic Toxicology
To ensure laboratory safety, it is critical to understand why this specific molecule requires specialized disposal workflows:
-
Halogenated Combustion Dynamics: The bromine atom on the aromatic ring necessitates disposal in a dedicated Halogenated Organic Waste stream[4]. Incineration of brominated compounds generates highly corrosive hydrogen bromide (HBr) gas. This requires specialized, scrubber-equipped incinerators to neutralize the acid and prevent environmental release[3]. Mixing this with non-halogenated waste significantly increases disposal costs and safety risks[5].
-
Organosilane Thermal Degradation: The trimethylsilyl (TMS) protecting group presents a unique logistical challenge. Upon high-temperature combustion, organosilanes rapidly oxidize to form amorphous silicon dioxide ( SiO2 ) particulates[6]. If not properly declared on waste manifests, high concentrations of silanes can foul incinerator injection nozzles, coat refractory linings, and disrupt the thermal destruction efficiency of the facility.
-
Regulatory & Diversion Risks: As an alkyne-substituted 2,5-dimethoxy-4-bromobenzene derivative, this compound is structurally adjacent to regulated phenethylamines. Proper destruction and documented chain-of-custody during disposal are critical to prevent unauthorized diversion[1].
Experimental Workflow: Waste Segregation
The following decision matrix illustrates the mandatory segregation pathways for reaction mixtures containing this compound.
Fig 1: Decision matrix for segregating organosilane-halogenated reaction waste streams.
Quantitative Disposal Thresholds
Adhere to the following quantitative limits to ensure your waste is accepted by Treatment, Storage, and Disposal Facilities (TSDFs):
| Parameter | Threshold / Limit | Operational Rationale |
| Water Content | < 20% | Excess water reduces incineration thermal efficiency and may cause waste rejection[7]. |
| Halogen Content | > 5% | Triggers mandatory classification as Halogenated Organic Waste[8]. |
| Container Fill Capacity | ≤ 75% | Allows for vapor expansion and prevents over-pressurization[7]. |
| pH Level (Aqueous) | 5.0 – 12.0 | Required range before any associated aqueous waste can be processed[8]. |
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system , ensuring that errors are caught before the waste leaves your facility.
Protocol 1: Segregation and Quenching of Reaction Mixtures
If the compound is part of an unreacted mixture or a crude reaction stream (e.g., post-Sonogashira coupling):
-
Quench Reactive Species: Ensure any residual transition metal catalysts (e.g., Pd/Cu) or reactive intermediates are fully quenched.
-
Phase Separation: Perform a standard aqueous extraction. Isolate the organic phase containing the ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane or its organic byproducts.
-
Dehydration: The organic waste stream must contain less than 20% water to be accepted by most hazardous waste contractors for efficient incineration[7].
-
Self-Validation Check: Visually inspect the organic layer for emulsion or cloudiness. If cloudy, the water content likely exceeds the threshold. Treat with anhydrous Na2SO4 until the solution is completely clear. Filter out the drying agent and dispose of it as solid hazardous waste.
-
Protocol 2: Packaging and Self-Validating Manifesting
-
Container Selection: Use a chemically compatible, leak-proof container, preferably high-density polyethylene (HDPE) or glass[4]. Do not use metal containers due to the potential for trace HBr generation over time.
-
Volume Management: Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion[7].
-
Explicit Labeling: Label the container strictly as "Hazardous Waste - Halogenated Organic" [5].
-
Composition Declaration: Explicitly list the chemical name and note the presence of "Organosilane (TMS)" on the waste manifest.
-
Self-Validation Check: Review the final waste manifest. If "Organosilane" is not explicitly written alongside the halogenated designation, the facility may route it to a standard liquid injection incinerator, risking SiO2 particulate fouling[6]. Correct the manifest before sign-off.
-
Protocol 3: Solid Waste and Spill Cleanup
-
Solid Waste: Any contaminated PPE, empty vials, or solid chemical must be placed in a sealed, puncture-proof container[5].
-
Spill Response: In the event of a spill, do not wash down the drain. Use a non-combustible absorbent (e.g., sand or vermiculite), sweep into a chemical waste bag, and route to the halogenated solid waste stream[4].
-
Self-Validation Check: After sweeping, use a UV light or TLC plate swab of the spill area to confirm the complete removal of the aromatic compound.
-
Regulatory & Compliance Considerations
Under EPA guidelines, while this specific material does not have a unique "U" or "P" listed code, it falls under characteristic hazardous waste due to its toxicity and halogen content[4][8]. It must be handled by a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration and acidic gas scrubbing[3]. Never comingle this waste with non-halogenated solvents (like pure acetone or ethanol), as this drastically increases the per-liter disposal cost and complicates the incineration profile[5].
References
-
CAS 847196-61-6 | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane. Hoffman Fine Chemicals. Available at:2
-
Hazardous Materials Disposal Guide. Nipissing University. Available at: 7
-
Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons. BenchChem. Available at: 4
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (EPA) / P2 InfoHouse. Available at: 3
-
Hazardous Waste Guide. UTIA Safety Office. Available at: 5
-
UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at: 8
-
Insights on toxicity, safe handling and disposal of silica aerogels and amorphous nanoparticles. RSC Publishing. Available at: 6
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Insights on toxicity, safe handling and disposal of silica aerogels and amorphous nanoparticles - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D1EN00026H [pubs.rsc.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. uwosh.edu [uwosh.edu]
Comprehensive Safety and Handling Guide for ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane (CAS RN: 847196-61-6). As a specialized chemical, it is imperative that it is handled only by trained professionals familiar with laboratory safety procedures.[1] Given the absence of comprehensive toxicological data, this compound must be treated with the utmost caution, assuming it possesses unknown hazards.[1]
Hazard Identification and Risk Assessment
-
Organosilanes: This class of compounds can be flammable and may ignite when exposed to heat or sparks.[2] Some organosilanes can also be reactive with water.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and potentially respirators, is crucial when handling these compounds.[2][4]
-
Halogenated Aromatic Compounds: Brominated organic compounds are treated as halogenated waste.[5][6] These compounds can pose environmental hazards and require specific disposal procedures.
-
Unknown Toxicity: The most critical aspect of this chemical is its uncharacterized hazard profile.[1] Therefore, a precautionary approach is mandated, treating the substance as potentially irritating to the skin, eyes, and respiratory system.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize exposure during handling. The selection of PPE should be based on the specific laboratory operation being performed.
| Operation | Required PPE |
| Weighing and Aliquoting | Chemical splash goggles, nitrile or neoprene gloves, lab coat. |
| Solution Preparation and Transfers | Chemical splash goggles with a face shield, nitrile or neoprene gloves (double-gloving recommended), chemical-resistant apron over a lab coat. |
| Chemical Reactions | Work within a certified chemical fume hood. Chemical splash goggles and face shield, appropriate chemical-resistant gloves, and a flame-retardant lab coat are mandatory. |
| Spill Cleanup | Air-purifying respirator with organic vapor cartridges, chemical splash goggles, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a disposable chemical-resistant suit or apron. |
Glove Selection and Integrity
The choice of glove material is critical when handling organosilanes. Studies have shown that while no single glove material is impervious to all chemicals, some offer better resistance than others. For organosilanes, butyl rubber and laminate (4H) gloves have demonstrated extended protection times.[9] Nitrile and neoprene gloves may also be suitable for shorter-duration tasks, but should be inspected frequently for any signs of degradation or breakthrough.[9] Always double-glove when handling the pure compound or concentrated solutions.
Safe Handling and Storage Procedures
Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
-
Ventilation: All handling of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Storage: Store the compound in a cool, dry, and well-ventilated location, away from heat sources, sparks, and open flames.[2] The container should be tightly sealed to prevent exposure to moisture and air.[7][10]
-
Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Decontamination Protocol
-
Surface Decontamination: For surfaces contaminated with organosilanes, a multi-step cleaning process may be necessary. This can involve an initial wipe with a solvent to remove the bulk of the material, followed by a cleaning solution to remove residual traces.[11][12]
-
Equipment Cleaning: Glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone, isopropanol) in a fume hood, followed by a standard laboratory cleaning procedure.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[7] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[8][10]
Waste Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
-
Waste Segregation: ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is a halogenated organic compound and must be collected in a designated "Halogenated Waste" container.[5][13][14] Do not mix with non-halogenated organic waste.[14]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[13] Do not use abbreviations or chemical formulas.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap to prevent leaks and vapor escape.[13]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
-
Inhalation: If inhalation occurs, move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Fire: While the flammability of this specific compound is unknown, organosilanes can be flammable.[2] Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may react with the compound.
References
- Braun Research Group.
- Water repellent. Precautions For Safe Use Of Organosilicon. (2023-11-14).
- Hoffman Fine Chemicals Pty Ltd. CAS 847196-61-6 | ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane.
- Bucknell University.
- Daken Chem. Organosilane | Electronic Chemicals Supplier. (2024-12-14).
- Environment, Health and Safety. 7.2 Organic Solvents.
- US EPA.
- NIH.
- Unknown.
- ResearchGate. Wet Chemical Cleaning of Organosilane Monolayers. (2021-02-09).
- ResearchGate. Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. (2026-02-09).
- BenchChem. Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-.
- TCI Chemicals.
- Scientific.Net. Wet Chemical Cleaning of Organosilane Monolayers.
- Organic Syntheses. Substitution of Aryl Halides with Copper(I) Acetylides.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Unknown.
- TCI Chemicals.
- Langmuir. Detecting and Removing Defects in Organosilane Self-Assembled Monolayers. (2020-02-25).
- Unknown.
- Restoration & Remediation. Taking Cleaning & Disinfecting Even Further with 21st Century Organosilane Technology. (2015-08-05).
- Organic Syntheses. phenylacetylene.
- Environmental Health and Safety. PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES. (2015-10-24).
- Sigma-Aldrich.
- OSTI.gov. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.
- MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025-01-08).
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. sylicglobal.com [sylicglobal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dakenchem.com [dakenchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Wet Chemical Cleaning of Organosilane Monolayers | Scientific.Net [scientific.net]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
